2-Bromo-3-methoxyphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFJMEJVRHBPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567827 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135999-16-5 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135999-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-3-methoxyphenol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the chemical properties, structure, synthesis, and spectral characteristics of 2-Bromo-3-methoxyphenol. This compound serves as a valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.
Core Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₇H₇BrO₂.[1] It is characterized by its solubility in organic solvents like ethers and alcohols, while being only slightly soluble in water. It is important to handle this compound with appropriate safety measures, as it is classified as harmful if swallowed.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.03 g/mol | [1][3] |
| CAS Number | 135999-16-5 | [1][2] |
| Appearance | Solid, Colorless crystalline solid | [1] |
| Melting Point | 74-79 °C | [1][4] |
| Boiling Point | 175-180 °C | |
| Density | Approximately 1.6 g/cm³ | |
| Solubility | Soluble in ethers and alcohols; slightly soluble in water |
Chemical Structure and Identifiers
The molecular structure of this compound consists of a phenol ring substituted with a bromine atom at the 2-position and a methoxy group at the 3-position.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| SMILES String | COc1cccc(O)c1Br | [1][4] |
| InChI | 1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | [1][2][4] |
| InChI Key | GCFJMEJVRHBPJI-UHFFFAOYSA-N | [1][2][4] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns influenced by the substitution on the ring. The methoxy group protons will present as a sharp singlet at approximately 3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the oxygen and bromine atoms will be the most deshielded and appear further downfield. The methoxy carbon will have a characteristic signal around 55-60 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methoxy group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1000-1300 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of 3-methoxyphenol. Below is a representative experimental protocol.
Materials:
-
3-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxyphenol (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis. The presence of three different functional groups—hydroxyl, methoxy, and bromo—on the aromatic ring allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. In drug discovery, methoxyphenol derivatives are explored for their potential biological activities.[5] The bromo- and methoxy- substituents can influence the electronic and steric properties of molecules, which is a key consideration in the design of new drug candidates.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as an acute toxicant (oral, Category 4) and is harmful if swallowed.[1][2] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. 2-溴-3-甲氧基苯酚 97% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H7BrO2 | CID 15073622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. This compound 97 GC 135999-16-5 [sigmaaldrich.com]
- 5. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0211095) [np-mrd.org]
An In-depth Technical Guide to 2-Bromo-3-methoxyphenol (CAS: 135999-16-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-methoxyphenol, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis protocols, synthetic utility, and role in the development of therapeutic agents.
Core Chemical and Physical Properties
This compound is a substituted phenol characterized by the presence of a bromine atom and a methoxy group on the benzene ring. These functional groups impart specific reactivity and properties to the molecule, making it a versatile building block in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 135999-16-5 | [1][2] |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.03 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 74-79 °C | |
| SMILES String | COc1cccc(O)c1Br | |
| InChI Key | GCFJMEJVRHBPJI-UHFFFAOYSA-N | |
| Assay | ≥97% (GC) | |
| Solubility | Soluble in organic solvents like ethers and alcohols; slightly soluble in water. | [3] (for related compound) |
Synthesis of this compound
A common synthetic route to this compound involves the ortho-bromination of a protected 3-methoxyphenol derivative followed by deprotection. The following protocol is based on established literature procedures.[1]
Experimental Protocol: Synthesis from a Protected 3-Methoxyphenol
Materials:
-
Tetrahydropyran-2-yl-3-methoxyphenyl ether
-
n-Butyllithium (1.6 M solution in hexane)
-
1,2-Dibromoethane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1N and 5N)
-
Diethyl ether
-
Sodium hydroxide solution (5N)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Lithiation: Dissolve tetrahydropyran-2-yl-3-methoxyphenyl ether (1.0 eq) in anhydrous tetrahydrofuran. Add n-butyllithium (1.1 eq) dropwise to the solution over 15 minutes at room temperature. Stir the reaction mixture for 2.5 hours at the same temperature.
-
Bromination: Cool the reaction mixture to 0 °C and add 1,2-dibromoethane (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for approximately 14 hours.
-
Deprotection and Workup: Quench the reaction by adding 1N hydrochloric acid and stir for 1 hour. Extract the aqueous phase three times with diethyl ether.
-
Extraction: Combine the organic phases and extract with 5N sodium hydroxide solution.
-
Acidification and Isolation: Cool the combined basic aqueous extracts in an ice bath and acidify to a pH of approximately 1 with 5N hydrochloric acid. Extract the aqueous solution three times with diethyl ether.
-
Purification: Combine the ether extracts, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of 0% to 10% ethyl acetate in hexane to yield this compound.[1]
References
Physical properties of 2-Bromo-3-methoxyphenol (melting point, solubility)
This technical guide provides a summary of the known physical properties of 2-Bromo-3-methoxyphenol, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison.
Physical Properties
This compound is a solid at room temperature.[1] Its appearance is described as a colorless crystalline solid. The available quantitative data for its key physical properties are summarized in the table below.
| Physical Property | Value | Source |
| Melting Point | 74-79 °C | Sigma-Aldrich[1] |
| 58-62 °C | ChemBK[2] | |
| Solubility | Soluble in organic solvents (e.g., ethers, alcohols) | ChemBK[2] |
| Slightly soluble in water | ChemBK[2] |
Note: Discrepancies in the melting point values exist across different suppliers, which may be attributed to variations in purity or analytical methods.
Experimental Protocols
Logical Workflow for Property Determination
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.
References
Synthesis of 2-Bromo-3-methoxyphenol from 3-methoxyphenol.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromo-3-methoxyphenol from 3-methoxyphenol, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. Its synthesis from the readily available starting material, 3-methoxyphenol, presents a key challenge in controlling the regioselectivity of the bromination reaction. This guide explores two primary approaches to achieve the desired substitution pattern: direct bromination and a protection-based strategy to enhance regioselectivity.
Synthetic Strategies
The primary challenge in the synthesis of this compound from 3-methoxyphenol is the directing effect of the hydroxyl and methoxy groups, which can lead to the formation of multiple isomers. The two main strategies to address this are:
-
Direct Bromination: This approach involves the direct reaction of 3-methoxyphenol with a brominating agent. While straightforward, this method typically yields a mixture of isomers, necessitating careful purification.
-
Protected Bromination: To improve the yield of the desired 2-bromo isomer, the more activating hydroxyl group can be protected prior to bromination. This strategy directs the bromination to the desired position, followed by a deprotection step to yield the final product.
Experimental Protocols
Direct Bromination of 3-Methoxyphenol with N-Bromosuccinimide[1]
This protocol describes a direct bromination method that results in a mixture of this compound and 4-bromo-3-methoxyphenol.
Materials:
-
3-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature.
-
Add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions to the solution.
-
Stir the resulting yellow reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding 5 mL of sodium bicarbonate solution.
-
Extract the product with diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash chromatography (silica gel, eluting with 10-30% ethyl acetate in hexanes) to separate the isomers.
Synthesis of this compound via Ortho-Lithiation of a Protected Phenol[2]
This method utilizes a protecting group and ortho-directed metalation to achieve high regioselectivity. The starting material is the tetrahydropyranyl (THP) ether of 3-methoxyphenol.
Materials:
-
Tetrahydropyran-2-yl-3-methoxyphenyl ether
-
n-Butyllithium (1.6 M in hexane)
-
Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
1N Hydrochloric acid
-
Diethyl ether
-
5N Sodium hydroxide solution
-
Saturated aqueous sodium chloride
-
Magnesium sulfate
Procedure:
-
Dissolve tetrahydropyran-2-yl-3-methoxyphenyl ether (10 g, 48.1 mmol) in 100 mL of tetrahydrofuran.
-
Add n-butyllithium (33 mL, 52.8 mmol, 1.6 M in hexane) dropwise over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Cool the mixture to 0 °C and add 1,2-dibromoethane (4.6 mL, 53.2 mmol) dropwise.
-
Allow the reaction to stir at room temperature for approximately 14 hours.
-
Dilute the reaction mixture with 50 mL of 1N hydrochloric acid and stir for 1 hour to effect deprotection.
-
Extract the aqueous phase with three 100 mL portions of diethyl ether.
-
Combine the organic phases and extract with 5N sodium hydroxide solution.
-
Combine the basic aqueous extracts, cool in an ice/water bath, and acidify to a pH of approximately 1 with 5N hydrochloric acid.
-
Extract the acidified aqueous phase with three 100 mL portions of diethyl ether.
-
Combine the ether extracts, wash with saturated aqueous sodium chloride, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (gradient elution with 0-10% ethyl acetate in hexane) to yield this compound.
Data Presentation
Reaction Yields
| Synthesis Method | Product | Yield | Reference |
| Direct Bromination with NBS | This compound | 49% | [1] |
| 4-Bromo-3-methoxyphenol | 24% | [1] | |
| Ortho-Lithiation of Protected Phenol | This compound | 30% | [2] |
Product Characterization
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO₂ | [3] |
| Molecular Weight | 203.03 g/mol | |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 58-62 °C | [3] |
| Assay | 97% (GC) | |
| Elemental Analysis (Calculated) | C, 41.41%; H, 3.48% | [2] |
| Elemental Analysis (Measured) | C, 41.81%; H, 3.46% | [2] |
Experimental Workflows
Figure 1: Comparative workflow of direct versus protected bromination for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved through multiple pathways, each with distinct advantages and disadvantages. Direct bromination offers a more straightforward, one-step process but suffers from a lack of regioselectivity, leading to a mixture of products that require careful separation. In contrast, a strategy involving the protection of the phenolic hydroxyl group, followed by directed ortho-lithiation and bromination, provides a more controlled route to the desired 2-bromo isomer, albeit with a greater number of synthetic steps. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources. This guide provides the necessary technical details to enable researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.
References
Spectroscopic Data for 2-Bromo-3-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromo-3-methoxyphenol (C₇H₇BrO₂) is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for this compound is elusive, the analysis of its isomers can provide valuable insights into the expected spectral features.
Comparative Spectroscopic Data of Isomers
The following tables summarize the available spectroscopic data for isomers of this compound. This information can be used to predict the expected spectral characteristics of the target compound.
Table 1: ¹H NMR Spectroscopic Data of Bromomethoxyphenol Isomers
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration |
| 2-Bromo-4-methoxyphenol | CDCl₃ | 7.01 (d, J=2.88 Hz, 1H), 6.94 (d, J=8.91 Hz, 1H), 6.78 (dd, J=2.91, 2.88 Hz, 1H), 5.23 (s, 1H, OH), 3.75 (s, 3H, OCH₃)[1] |
| 4-Bromo-3-methoxyphenol | CDCl₃ | 7.34 (d, J=8.52 Hz, 1H), 6.60 (d, J=2.85 Hz, 1H), 6.42 (dd, J=2.88, 2.85 Hz, 1H), 5.49 (s, 1H, OH), 3.77 (s, 3H, OCH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data of Bromomethoxyphenol Isomers
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-Bromo-4-methoxyphenol | CDCl₃ | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99[1] |
| 4-Bromo-3-methoxyphenol | CDCl₃ | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19[1] |
Table 3: Mass Spectrometry Data of Bromomethoxyphenol Isomers
| Compound | Ionization Mode | m/z (Relative Intensity) |
| 2-Bromo-4-methoxyphenol | EI | 204/202 (M⁺, ~1:1), 189/187, 108, 79 |
| 4-Bromo-2-methoxyphenol | EI | 204/202 (M⁺, ~1:1), 187 ([M-CH₃]⁺)[2] |
Note: The presence of bromine results in characteristic isotopic molecular ion peaks (M⁺ and M+2) of approximately equal intensity.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of brominated methoxyphenols.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample between two KBr plates or prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization:
-
Electron Ionization (EI): Typically at 70 eV.
-
Electrospray Ionization (ESI): For less volatile or thermally labile compounds.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
While the specific spectroscopic data for this compound remains to be experimentally determined and published, this guide provides a framework for its potential characterization. The comparative data from its isomers offer valuable predictive insights, and the detailed experimental protocols serve as a practical guide for researchers undertaking the synthesis and analysis of this and related compounds. The provided workflow diagram offers a clear visual representation of the logical steps involved in such a scientific investigation.
References
2-Bromo-3-methoxyphenol material safety data sheet (MSDS) information.
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Bromo-3-methoxyphenol
This guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, tailored for researchers, scientists, and professionals in drug development. All data is derived from publicly available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS).
Chemical Identification and Physical Properties
This compound is an organic compound used as an intermediate in various chemical syntheses.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO₂ | [2] |
| Molecular Weight | 203.03 g/mol | [2] |
| CAS Number | 135999-16-5 | [2] |
| Appearance | Solid, Colorless crystalline solid | |
| Melting Point | 58-62 °C / 74-79 °C | |
| Boiling Point | ~175-180 °C | |
| Density | ~1.6 g/cm³ | |
| Solubility | Soluble in ethers and alcohols; slightly soluble in water. | |
| Assay | 97% (GC) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are crucial for understanding its potential risks.
| Hazard Classification | GHS Code | Description | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |
GHS Pictograms and Signal Word:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[2]
Safe Handling and Storage
Proper handling and storage are essential to minimize exposure and ensure laboratory safety.
| Aspect | Recommendation | Reference |
| Handling | Handle in a well-ventilated place.[3][4] Wear suitable protective clothing, gloves, and eye/face protection.[5] Avoid formation of dust and aerosols.[3] Do not eat, drink, or smoke when using this product.[3][6] | |
| Storage | Store in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed.[4] Store locked up.[5][6] |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the victim to fresh air.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] | |
| Skin Contact | Take off contaminated clothing immediately.[3][4] Wash off with soap and plenty of water.[3] Consult a doctor if irritation persists.[3][7] | |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][7] Remove contact lenses if present and easy to do.[3] Consult a doctor.[3] | |
| Ingestion | Rinse mouth with water.[3][4] Do NOT induce vomiting.[3] Get medical help.[3] |
Experimental Protocols
Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) are summary documents regulated by government agencies like OSHA. They are designed to provide a concise overview of a chemical's hazards and safe handling procedures for end-users. These documents report the results of toxicological and physicochemical testing (e.g., LD50, flash point, irritation studies) but do not include the detailed experimental methodologies or protocols used to generate that data. Such detailed protocols are typically found in the original peer-reviewed scientific literature or in comprehensive toxicological profiles from organizations like the European Chemicals Agency (ECHA).
Visualized Safety Workflows
To better illustrate the logical flow of safety procedures, the following diagrams visualize key processes for handling and emergency response related to this compound.
Caption: A workflow for the safe handling of this compound.
Caption: A logical workflow for first aid response to exposure incidents.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H7BrO2 | CID 15073622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. chemscene.com [chemscene.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-3-methoxyphenol, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The guide details the key starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a research and development setting.
Executive Summary
The synthesis of this compound is most prominently achieved through the direct, regioselective bromination of 3-methoxyphenol. Alternative pathways, including those starting from protected 3-methoxyphenol derivatives, guaiacol, and vanillin, present varied challenges and efficiencies. This guide focuses on the most viable and documented methods, providing detailed experimental procedures and comparative data to assist in the selection of an optimal synthetic strategy.
Starting Materials and Synthetic Strategies
The selection of a starting material for the synthesis of this compound is contingent on factors such as commercial availability, cost, and the desired scale of production. The primary precursor is 3-methoxyphenol, with other potential starting points including its protected derivatives, as well as more structurally distinct molecules like guaiacol and vanillin that require multi-step transformations.
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Key Reagents | Reaction Type | Reported Yield (%) | Key Advantages | Key Disadvantages |
| 3-Methoxyphenol | N-Bromosuccinimide (NBS), Tetrahydrofuran (THF) | Electrophilic Aromatic Substitution | 49%[1] | Readily available starting material, straightforward procedure. | Formation of isomeric byproduct (4-Bromo-3-methoxyphenol), requires chromatographic separation.[1] |
| 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- | n-Butyllithium, 1,2-Dibromoethane | Directed ortho-Metalation followed by Bromination | 30%[2] | High regioselectivity for the 2-bromo isomer. | Requires protection/deprotection steps, use of pyrophoric reagents.[2] |
| Guaiacol (2-Methoxyphenol) | Acetic anhydride, Bromine, Sodium bicarbonate | Protection, Bromination, Deprotection | Not explicitly reported for this compound | Inexpensive and widely available starting material. | Multi-step synthesis with potential for low overall yield; reported for the synthesis of an isomer.[3] |
| Vanillin | Not fully elaborated | Multi-step transformation | Not reported | Renewable resource, readily available. | Requires significant functional group manipulations (e.g., decarbonylation). |
Experimental Protocols
Synthesis from 3-Methoxyphenol via Electrophilic Bromination
This method relies on the direct bromination of 3-methoxyphenol using N-bromosuccinimide. The methoxy and hydroxyl groups direct the electrophilic substitution to the ortho and para positions.
Experimental Procedure: [1]
-
To a solution of 3-methoxy-phenol (1 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature, add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions.
-
Stir the resulting yellow reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a 5% aqueous sodium bicarbonate solution (5 mL).
-
Extract the product with diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes, to yield this compound (reported as 2-bromo-5-methoxy-phenol) (0.801 g, 49%) and 4-bromo-3-methoxyphenol (reported as 4-bromo-5-methoxy-phenol) (0.396 g, 24%).
For enhanced regioselectivity towards the desired ortho-brominated product, a modified procedure using a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol can be considered. [4][5]
Synthesis from 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- via Directed ortho-Metalation
This approach utilizes a protecting group strategy to achieve high regioselectivity through directed ortho-lithiation.
Experimental Procedure: [2]
-
Dissolve 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- (10 g, 48.1 mmol) in 100 mL of tetrahydrofuran.
-
Add n-butyllithium (1.6 M in hexane, 33 mL, 52.8 mmol) dropwise over 15 minutes and stir the reaction mixture at room temperature for 2.5 hours.
-
Cool the reaction mixture to 0°C and add 1,2-dibromoethane (4.6 mL, 53.2 mmol) dropwise.
-
Allow the reaction to stir at room temperature for approximately 14 hours.
-
Quench the reaction by adding 50 mL of 1N hydrochloric acid and stir for 1 hour to effect deprotection.
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic phases and extract with 5N sodium hydroxide solution.
-
Cool the combined basic aqueous extracts in an ice/water bath and acidify to a pH of approximately 1 with 5N hydrochloric acid.
-
Extract the acidified aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the ether extracts, wash with saturated aqueous sodium chloride, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (gradient elution with 0 to 10% ethyl acetate in hexane) to yield this compound (2.91 g, 30%).
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Direct Bromination of 3-Methoxyphenol.
Caption: Synthesis via Directed ortho-Metalation.
Discussion of Alternative Starting Materials
Guaiacol (2-Methoxyphenol)
While guaiacol is an inexpensive and readily available starting material, its conversion to this compound is not straightforward. A plausible, yet unoptimized, route would involve a multi-step sequence. For instance, a patented procedure for the synthesis of the isomeric 5-bromo-2-methoxyphenol from guaiacol involves:[3]
-
Protection: Acetylation of the phenolic hydroxyl group with acetic anhydride.
-
Bromination: Reaction with bromine catalyzed by iron powder.
-
Deprotection: Removal of the acetyl group using a sodium bicarbonate solution.
Adapting this strategy to synthesize the desired this compound would require significant modification and optimization.
Vanillin
Vanillin, being a renewable and abundant feedstock, is an attractive starting material from a green chemistry perspective. However, the transformation to this compound necessitates substantial molecular re-engineering. The primary challenge lies in the removal of the aldehyde functional group, which could potentially be achieved through decarbonylation reactions. Following the removal of the aldehyde, a regioselective bromination would be required. While transformations of vanillin to other compounds like vanillyl alcohol and creosol are documented, a direct and efficient pathway to this compound has not been extensively reported in the literature.[6][7]
Conclusion
For the synthesis of this compound, the direct bromination of 3-methoxyphenol offers the most direct and accessible route, despite the formation of an isomeric byproduct that requires purification. For applications demanding high regioselectivity, the use of a protected 3-methoxyphenol derivative in a directed ortho-metalation strategy is a viable, albeit lower-yielding, alternative. The development of synthetic routes from guaiacol and vanillin remains an area for further research and optimization to enhance the overall efficiency and sustainability of this compound production. Researchers and drug development professionals should carefully consider the trade-offs between yield, regioselectivity, cost, and the number of synthetic steps when selecting a starting material and methodology.
References
- 1. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Bromo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-3-methoxyphenol, a versatile substituted phenol with significant potential as a building block in organic synthesis. The document details its synthesis, physical and spectroscopic properties, and its expected reactivity in a range of important organic transformations, including electrophilic and nucleophilic substitutions, cross-coupling reactions, oxidation, and reduction. While specific experimental data for this compound is limited in some areas, this guide extrapolates its likely reactivity based on established principles and the behavior of analogous compounds, providing a predictive framework for its synthetic applications. Detailed experimental protocols for key reactions and structured data tables are included to facilitate laboratory use.
Introduction
This compound is a halogenated aromatic compound featuring a hydroxyl and a methoxy group on the benzene ring. This substitution pattern imparts a unique electronic and steric environment, influencing its reactivity and making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and other functional materials. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the phenol and methoxy groups direct electrophilic substitution and can be chemically modified. This guide aims to serve as a detailed resource for chemists interested in utilizing this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.03 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 58-62 °C | [1] |
| Boiling Point | 175-180 °C | [1] |
| Solubility | Soluble in ethers and alcohols; slightly soluble in water. | [1] |
| CAS Number | 135999-16-5 | [1] |
Spectroscopic Data:
| Spectroscopy | Data | Reference |
| Mass Spec. | GC-MS data is available, showing characteristic isotopic patterns for a bromine-containing compound. | [1] |
| IR | Vapor phase IR spectra are available. | [1] |
| ¹H NMR | Predicted chemical shifts would show aromatic protons and singlets for the methoxy and hydroxyl groups. | |
| ¹³C NMR | Predicted chemical shifts would show distinct signals for the seven carbon atoms. |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The choice of method depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Bromination of 3-Methoxyphenol
A straightforward approach involves the direct bromination of 3-methoxyphenol.
-
Reaction Scheme:
Figure 1: Synthesis via bromination. -
Experimental Protocol:
-
Dissolve 3-methoxyphenol in a suitable solvent (e.g., a chlorinated solvent or acetic acid).
-
Under acidic conditions, add a brominating agent (e.g., liquid bromine or N-bromosuccinimide) dropwise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.
-
Purify the product by column chromatography or recrystallization.[1]
-
Method 2: From 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)-
A multi-step synthesis starting from a protected 3-methoxyphenol derivative has been described with a reported yield.
-
Experimental Protocol:
-
Dissolve 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- (1 equivalent) in anhydrous tetrahydrofuran.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir at room temperature for 2.5 hours.
-
Cool the reaction to 0 °C and add 1,2-dibromoethane (1.1 equivalents) dropwise.
-
Stir at room temperature for approximately 14 hours.
-
Quench the reaction with 1N hydrochloric acid and extract with diethyl ether.
-
Perform a basic extraction with 5N sodium hydroxide, followed by acidification and re-extraction with diethyl ether.
-
Dry the organic layer, concentrate, and purify by silica gel column chromatography to afford this compound.[2]
-
| Starting Material | Reagents | Yield | Reference |
| 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- | 1. n-BuLi, THF2. 1,2-dibromoethane | 30% | [2] |
Chemical Reactivity Profile
The reactivity of this compound is governed by the interplay of its three functional groups: the bromine atom, the hydroxyl group, and the methoxy group.
Cross-Coupling Reactions
The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. While specific examples for this compound are scarce, its reactivity can be predicted based on general protocols for similar aryl bromides.
a) Suzuki-Miyaura Coupling
-
Description: Formation of a C-C bond with an organoboron reagent.
-
Experimental Protocol (General):
-
To a reaction vessel, add this compound (1 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Add a degassed solvent system (e.g., dioxane/water).
-
Heat the mixture (typically 80-100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography.
-
b) Buchwald-Hartwig Amination
-
Description: Formation of a C-N bond with an amine.
-
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, combine this compound (1 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (typically 80-110 °C) until completion.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the resulting arylamine by column chromatography.[3]
-
c) Heck Reaction
-
Description: Formation of a C-C bond with an alkene.
-
Experimental Protocol (General):
-
Combine this compound (1 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2-3 eq.) in a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture (typically 80-140 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, perform a workup, and purify the product.
-
d) Sonogashira Coupling
-
Description: Formation of a C-C bond with a terminal alkyne.
-
Experimental Protocol (General):
-
To a solution of this compound (1 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform a standard aqueous workup and purify the product by chromatography.
-
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/XPhos, NaOtBu | Arylamine |
| Heck | Alkene | Pd(OAc)₂/PPh₃, Et₃N | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI, Et₃N | Alkynylarene |
Electrophilic Aromatic Substitution
The hydroxyl and methoxy groups are ortho-, para-directing and activating, while the bromo group is ortho-, para-directing and deactivating. The positions ortho and para to the strongly activating hydroxyl group (positions 4 and 6) and the methoxy group (position 4) are the most likely sites for electrophilic attack.
a) Nitration
-
Description: Introduction of a nitro group (-NO₂) onto the aromatic ring.
-
Experimental Protocol (General):
-
Dissolve this compound in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.
-
Stir the reaction at low temperature until completion.
-
Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Purify by recrystallization or column chromatography.
-
b) Halogenation
-
Description: Introduction of an additional halogen atom onto the aromatic ring.
-
Experimental Protocol (General):
-
Dissolve this compound in a non-polar solvent (e.g., CCl₄ or CS₂).
-
Add a Lewis acid catalyst (e.g., FeBr₃ for bromination).
-
Add the halogen (e.g., Br₂) dropwise and stir at room temperature.
-
Monitor the reaction and, upon completion, quench with a suitable reagent and perform an aqueous workup.
-
Purify the product.
-
c) Friedel-Crafts Acylation
-
Description: Introduction of an acyl group (-COR) onto the aromatic ring. Direct acylation can be challenging due to competing O-acylation of the phenol. A common strategy involves a Fries rearrangement of the O-acylated product.
-
Experimental Protocol (General - via Fries Rearrangement):
-
O-Acylation: React this compound with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding ester.
-
Fries Rearrangement: Treat the isolated ester with a Lewis acid (e.g., AlCl₃) at elevated temperatures to induce rearrangement of the acyl group to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.
-
Work up the reaction by carefully quenching with acid and extract the product.
-
Purify the resulting hydroxyketone.[3]
-
Reactions of the Hydroxyl and Methoxy Groups
The hydroxyl and methoxy groups can also undergo various transformations.
-
O-Alkylation/O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated under basic conditions using alkyl halides or acyl halides, respectively.
-
Demethylation: The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃.
Oxidation and Reduction
-
Oxidation: Phenols are susceptible to oxidation. Depending on the oxidant and reaction conditions, this compound could potentially be oxidized to quinone-type structures. Mild oxidizing agents would be required to avoid over-oxidation and degradation of the aromatic ring.
-
Reduction (Debromination): The bromine atom can be removed (hydrodebromination) via catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like tributyltin hydride.
Potential Applications in Drug Development and Signaling Pathways
While there is no direct evidence of this compound being involved in specific signaling pathways, many bromophenol derivatives isolated from marine sources exhibit a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[2] These activities are often attributed to their ability to modulate cellular signaling pathways. For instance, some bromophenols have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.
The synthetic versatility of this compound makes it an attractive starting material for the synthesis of libraries of novel bromophenol derivatives. These derivatives could be screened for their biological activities and their effects on various signaling pathways, potentially leading to the discovery of new therapeutic agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the presence of a bromine atom amenable to a wide range of cross-coupling reactions and activating hydroxyl and methoxy groups that direct electrophilic substitution. While specific, quantitative reactivity data for this compound is not always available, its chemical behavior can be reliably predicted based on the well-established reactivity of analogous substituted phenols. This guide provides a foundation for researchers to explore the synthetic potential of this compound in the development of new molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reaction kinetics and yields for this substrate would be a valuable addition to the chemical literature.
References
IUPAC name and synonyms for 2-Bromo-3-methoxyphenol.
An In-depth Technical Guide to 2-Bromo-3-methoxyphenol
Nomenclature
The compound with the chemical structure C₇H₇BrO₂ is systematically named in accordance with IUPAC nomenclature.
IUPAC Name: this compound[1]
Synonyms:
-
Phenol, 2-bromo-3-methoxy-[2]
-
NSC95791[3]
-
6-bromo-5-chlorovanillin[3]
-
2-bromo-3-chloro-4-hydroxy-5-methoxy-benzaldehyde[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂ | [1][2] |
| Molecular Weight | 203.03 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 58-62 °C | [2] |
| Boiling Point | 175-180 °C | [2] |
| Density | ~1.6 g/cm³ | [2] |
| Solubility | Soluble in ethers and alcohols; slightly soluble in water. | [2] |
| InChI | InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | [1] |
| SMILES | COC1=CC=CC(=C1Br)O | [1] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through the bromination of 3-methoxyphenol. A representative synthetic protocol is detailed below.
Reaction: Bromination of 3-methoxyphenol.[2]
Procedure:
-
Reaction Setup: 3-methoxyphenol is reacted with bromine under acidic conditions.[2]
-
Alternative: An alternative route involves the iodination of 3-methoxyphenol on the benzene ring, followed by a bromine substitution reaction.[2]
A more detailed, multi-step synthesis starting from 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- has also been described:
Starting Material: Tetrahydropyran-2-yl-3-methoxyphenyl ether (10 g, 48.1 mmol) is dissolved in 100 mL of tetrahydrofuran.[4]
Step 1: Lithiation
-
n-Butyllithium (1.6 M in hexane, 33 mL, 52.8 mmol) is added dropwise to the solution over 15 minutes.[4]
-
The reaction mixture is stirred at room temperature for 2.5 hours.[4]
Step 2: Bromination
-
The mixture is cooled to 0 °C.[4]
-
1,2-dibromoethane (4.6 mL, 53.2 mmol) is added dropwise.[4]
-
The reaction is stirred at room temperature for approximately 14 hours.[4]
Step 3: Work-up and Extraction
-
The reaction is quenched by diluting with 50 mL of 1N hydrochloric acid and stirred for 1 hour.[4]
-
The aqueous phase is extracted three times with 100 mL portions of diethyl ether.[4]
-
The combined organic phases are then extracted with 5N sodium hydroxide solution.[4]
Step 4: Isolation and Purification
-
The basic aqueous extracts are combined and cooled in an ice/water bath.[4]
-
The pH is adjusted to approximately 1 with 5N hydrochloric acid.[4]
-
The aqueous solution is extracted three times with 100 mL portions of diethyl ether.[4]
-
The combined ether extracts are washed with saturated aqueous sodium chloride, dried over magnesium sulfate, and concentrated under reduced pressure.[4]
-
The resulting residue is purified by silica gel column chromatography using a gradient elution with hexane containing 0 to 10% ethyl acetate.[4]
-
Fractions containing the desired product are combined and concentrated to yield this compound.[4]
Visualization of Synthetic Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound from Tetrahydropyran-2-yl-3-methoxyphenyl ether.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound is classified as harmful if swallowed.[1] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound to avoid skin and eye contact.[2] Work should be conducted in a well-ventilated area to prevent inhalation of dust or vapors.[2] The compound should be stored in a cool, dry place away from sources of ignition and oxidizing agents.[2]
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis.[2] Its functional groups—hydroxyl, methoxy, and bromo—on the aromatic ring allow for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. Potential applications include the preparation of pharmaceuticals, agrochemicals, dyes, and pigments.[2]
References
A Technical Guide to Unlocking the Research Potential of 2-Bromo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-methoxyphenol is a halogenated phenolic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, hydroxyl, and methoxy functional groups on an aromatic ring, offers a rich scaffold for the development of novel bioactive molecules. This technical guide provides an in-depth exploration of the potential research areas involving this compound, with a primary focus on its application in the synthesis of carbazole derivatives, a class of compounds renowned for their diverse pharmacological activities. This document summarizes key chemical and physical properties, outlines detailed experimental protocols for synthesis and biological evaluation, and presents quantitative data on the biological activities of downstream compounds. Furthermore, it visualizes critical synthetic pathways and biological signaling cascades to facilitate a deeper understanding of the research landscape surrounding this promising chemical entity.
Introduction: The Versatility of this compound
This compound is a synthetic organic compound that has garnered interest as a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty dyes and pigments.[1] The strategic placement of its functional groups allows for selective chemical modifications, making it an ideal starting material for constructing intricate molecular architectures. The presence of a bromine atom facilitates various cross-coupling reactions, while the phenolic hydroxyl and methoxy groups can be manipulated to modulate the physicochemical properties of the resulting derivatives, such as solubility, lipophilicity, and electronic characteristics. These features are critical in the design of new therapeutic agents. While direct biological studies on this compound are limited, its structural motifs are present in numerous bioactive natural products and synthetic compounds, suggesting a vast and underexplored potential for this molecule in drug discovery and development.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its effective use in research and synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 135999-16-5 | [2][3] |
| Molecular Formula | C₇H₇BrO₂ | [2] |
| Molecular Weight | 203.03 g/mol | [2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 74-79 °C | [3] |
| Boiling Point | ~246.5 °C (Predicted) | [3] |
| Solubility | Soluble in ethers and alcohols; slightly soluble in water | [1] |
| Density | ~1.585 g/cm³ (Predicted) | [3] |
| SMILES | COc1cccc(O)c1Br | |
| InChI | 1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Shifts |
| GC-MS | Available data confirms the molecular weight and fragmentation pattern. |
| IR | Expected peaks for O-H, C-O, and C-Br stretching, and aromatic C-H bending. |
Synthetic Pathways and Methodologies
This compound is a valuable precursor for the synthesis of a variety of complex organic molecules. One of the most promising research avenues is its use in the construction of substituted carbazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities.
Synthesis of this compound
A common synthetic route to this compound involves the selective bromination of 3-methoxyphenol or its protected derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a method for the synthesis of this compound starting from a protected 3-methoxyphenol derivative.
Materials:
-
Tetrahydropyran-2-yl-3-methoxyphenyl ether
-
n-Butyllithium (1.6 M in hexane)
-
1,2-Dibromoethane
-
Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid
-
5N Sodium hydroxide
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve tetrahydropyran-2-yl-3-methoxyphenyl ether (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add n-butyllithium (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 2.5 hours.
-
Cool the mixture back to 0 °C and add 1,2-dibromoethane (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature for approximately 14 hours.
-
Quench the reaction by adding 1N hydrochloric acid and stir for 1 hour to deprotect the phenol.
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers and extract with 5N sodium hydroxide.
-
Cool the combined basic aqueous extracts in an ice bath and acidify to pH ~1 with 5N hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3x).
-
Combine the final ether extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane to yield this compound.[4]
Synthesis of Substituted Carbazoles
This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling followed by a cyclization step, to form the carbazole core. The following diagram illustrates a generalized workflow for the synthesis of substituted carbazoles.
Potential Research Areas and Biological Activities of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly substituted carbazoles, have shown significant potential in several therapeutic areas.
Anticancer Activity
Carbazole derivatives have been extensively investigated for their anticancer properties. They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Anticancer Activity of Carbazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-substituted pyrrolocarbazoles | PA1 (ovarian carcinoma) | 8-20 | [5] |
| N-substituted pyrrolocarbazoles | PC3 (prostatic carcinoma) | 8-20 | [5] |
| N-substituted pyrrolocarbazoles | DU145 (prostatic carcinoma) | 8-20 | [5] |
| Oxadiazole-containing carbazoles | HepG2 (liver cancer) | 7.68 | [6] |
| Oxadiazole-containing carbazoles | HeLa (cervical cancer) | 10.09 | [6] |
| Oxadiazole-containing carbazoles | MCF7 (breast cancer) | 6.44 | [6] |
Signaling Pathways in Cancer
Many carbazole derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Carbazole derivatives have demonstrated promising activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity of Carbazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| N-substituted carbazoles with 1,2,4-triazole | Candida albicans | 2-4 | |
| N-substituted carbazoles with imidazole | Staphylococcus aureus | 1-8 | |
| N-substituted carbazoles with imidazole | Bacillus subtilis | 1-8 | |
| N-substituted carbazoles with imidazole | Escherichia coli | 1-8 | |
| Dihydrotriazine-containing carbazoles | Various bacteria and fungi | 0.5-2 | [7] |
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Certain carbazole derivatives have shown potential as neuroprotective agents, primarily through their antioxidant properties and ability to modulate signaling pathways involved in neuronal survival.[8][9]
Signaling Pathways in Neuroinflammation
Chronic inflammation is a key contributor to neurodegeneration. Phenolic compounds, including those that can be derived from this compound, can modulate inflammatory pathways like NF-κB and MAPK.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives synthesized from this compound, standardized and reproducible biological assays are essential.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay for Anticancer Activity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150-200 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antioxidant Activity: DPPH and ABTS Assays
These assays are commonly used to evaluate the radical scavenging capacity of compounds.
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compounds
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol
-
96-well microplate or spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
Add a specific volume of the sample or standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[11]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a highly promising and versatile building block for the synthesis of novel bioactive compounds. Its utility as a precursor for substituted carbazoles opens up extensive research avenues in the fields of oncology, infectious diseases, and neuropharmacology. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers to explore and expand upon the therapeutic potential of derivatives originating from this valuable starting material. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, elucidation of their precise mechanisms of action, and in vivo studies to validate their therapeutic efficacy. The continued exploration of this compound and its derivatives holds significant promise for the discovery of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H7BrO2 | CID 15073622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 135999-16-5 [m.chemicalbook.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methoxyphenol with various arylboronic acids. The resulting 2-aryl-3-methoxyphenol products are valuable intermediates in the synthesis of complex molecular architectures, including biologically active compounds and functional materials. The presence of both a hydroxyl and a methoxy group on the phenolic ring offers multiple points for further functionalization, making this compound a versatile building block.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps involving a palladium catalyst, typically in the Pd(0) oxidation state at the start of the cycle.
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate salt, which then transfers its organic group to the palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that can serve as a starting point for optimization. These conditions are based on established protocols for structurally similar aryl bromides.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 12-24 | Good to Excellent |
| Pd(OAc)₂ (1-3) | PPh₃ (2-6) | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-90 | 12-18 | Good to Excellent |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8-16 | Excellent |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Toluene | 100-110 | 4-12 | Excellent |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is intended as a starting point and may require optimization for specific substrates and desired outcomes.
Materials
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols: The Utility of 2-Bromo-3-methoxyphenol in the Synthesis of Pharmaceutical Intermediates for Epigenetic Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-methoxyphenol as a key starting material in the preparation of advanced pharmaceutical intermediates. Specifically, this document details its application in the synthesis of precursors for potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors, a promising class of therapeutic agents for the treatment of various cancers.
Introduction: this compound as a Versatile Building Block
This compound is a substituted aromatic compound with the chemical formula C₇H₇BrO₂. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on a benzene ring, offers multiple sites for chemical modification, making it a valuable building block in organic synthesis. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile formation of carbon-carbon bonds. This reactivity is instrumental in the construction of complex molecular scaffolds found in many biologically active compounds. In recent years, there has been significant interest in the development of inhibitors targeting epigenetic modulators, such as LSD1, for cancer therapy. This compound serves as an excellent starting point for the synthesis of tranylcypromine analogues, a class of compounds known to inhibit LSD1.
Application: Synthesis of a Key Intermediate for LSD1 Inhibitors
A critical application of this compound is in the synthesis of substituted trans-2-arylcyclopropylamine derivatives. These structures form the core of several potent and selective LSD1 inhibitors, such as Iadademstat (ORY-1001). The synthesis of these complex molecules often begins with a cross-coupling reaction to introduce a desired aryl substituent at the 2-position of the phenol ring, followed by a series of transformations to construct the cyclopropylamine moiety.
The initial and key step in this synthetic route is the Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronic acid. This reaction is highly efficient and tolerant of various functional groups, making it ideal for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These parameters can serve as a starting point for optimization.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and reliable catalyst for this type of transformation. |
| Base | K₂CO₃ (2-3 equivalents) | An effective and cost-efficient inorganic base. |
| Solvent System | 1,4-Dioxane/Water (4:1 v/v) | A standard solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS to determine completion. |
| Expected Yield | Good to Excellent | Yields are typically high but can vary depending on the specific arylboronic acid used. |
Experimental Protocols
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), potassium carbonate (2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-methoxyphenol intermediate.
Visualization of Signaling Pathways and Workflows
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1] Overexpression of LSD1 is observed in various cancers and is associated with a block in cellular differentiation and increased proliferation.[1] LSD1 inhibitors, such as those derived from a tranylcypromine scaffold, act by covalently modifying the FAD cofactor, leading to irreversible inhibition of the enzyme.[2] This inhibition restores normal histone methylation patterns, leading to the re-expression of tumor suppressor genes and the induction of differentiation in cancer cells.[3][4]
Caption: Mechanism of LSD1 inhibition in cancer therapy.
The following diagram illustrates the general workflow for the synthesis of a 2-aryl-3-methoxyphenol intermediate starting from this compound.
Caption: Workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for constructing the core scaffolds of potent LSD1 inhibitors. The protocols and data presented herein serve as a guide for researchers in the pharmaceutical industry to leverage the synthetic potential of this important chemical building block in the development of novel epigenetic therapies.
References
Application Note: A Detailed Protocol for the Monobromination of 3-Methoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the monobromination of 3-methoxyphenol, an important reaction for synthesizing versatile intermediates in drug discovery and materials science. The procedure details the use of N-bromosuccinimide (NBS) as a brominating agent, which offers a safer alternative to molecular bromine.[1][2] The protocol covers the reaction setup, work-up, purification, and expected yields of the resulting isomeric products. Due to the activating and ortho-, para-directing nature of both the hydroxyl and methoxy groups, the reaction yields a mixture of monobrominated products.[1] This guide is intended to provide researchers with a reliable method for synthesizing these valuable building blocks.
Reaction Scheme
The electrophilic aromatic substitution reaction on 3-methoxyphenol with one equivalent of N-bromosuccinimide results in a mixture of monobrominated isomers, primarily at the positions activated by the hydroxyl and methoxy groups.
Chemical Reaction: 3-Methoxyphenol + N-Bromosuccinimide (NBS) → Mixture of Bromo-3-methoxyphenol isomers + Succinimide
Experimental Protocol
This protocol is adapted from a documented synthesis of bromo-5-methoxy-phenols.[3]
2.1 Materials and Equipment
-
Chemicals:
-
3-Methoxyphenol (C₇H₈O₂)
-
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Flash chromatography system with silica gel
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
2.2 Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Tetrahydrofuran and diethyl ether are highly flammable. Avoid open flames and sparks.
2.3 Detailed Procedure
-
Reaction Setup: To a round-bottom flask, add 3-methoxyphenol (1 g, 8.055 mmol).[3]
-
Dissolution: Dissolve the starting material in tetrahydrofuran (30 mL).[3]
-
Reagent Addition: At room temperature, add N-bromosuccinimide (1.478 g, 8.055 mmol) to the solution in several portions.[3]
-
Reaction: Stir the resulting yellow reaction mixture at room temperature for 12 hours.[3] Monitor the reaction progress using TLC.
-
Quenching: After 12 hours, add 5 mL of saturated sodium bicarbonate solution to quench the reaction.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).[3]
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[3] Filter off the solid drying agent and concentrate the filtrate in vacuo using a rotary evaporator.[3]
-
Purification: Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes.[3] This will separate the isomeric products.
Data Presentation
The quantitative data for the reaction are summarized in the tables below.
Table 1: Reagent and Starting Material Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.0 | 8.055 | 1.0 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.478 | 8.055 | 1.0 |
| Tetrahydrofuran | C₄H₈O | 72.11 | - | - | Solvent (30 mL) |
Table 2: Experimental Results and Product Distribution
| Product | Yield (g) | Yield (%) |
| 2-bromo-5-methoxy-phenol | 0.801 | 49% |
| 4-bromo-5-methoxy-phenol | 0.396 | 24% |
| *Nomenclature as reported in the source literature. These correspond to isomers of bromo-3-methoxyphenol.[3] |
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow and the logical relationship between the reactants and products.
Caption: A flowchart of the key experimental steps.
Caption: Relationship between reactants and isomeric products.
References
2-Bromo-3-methoxyphenol: A Versatile Building Block in Organic Synthesis
Introduction
2-Bromo-3-methoxyphenol is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and an electron-donating methoxy group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions and as a precursor for the synthesis of important heterocyclic scaffolds.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, enabling the introduction of various aryl and heteroaryl substituents at the 2-position. The resulting biaryl structures are common motifs in biologically active molecules.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted and optimized for this compound. The electron-donating methoxy group on the substrate may influence the reactivity, potentially requiring adjustments to the catalyst system or reaction temperature.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates. |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active compounds.[1] this compound can be effectively coupled with a variety of primary and secondary amines to produce N-aryl products. The electron-rich nature of the aryl bromide due to the methoxy group can influence the oxidative addition step of the catalytic cycle.[1]
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
The following table presents typical conditions for the Buchwald-Hartwig amination of aryl bromides, which serve as a starting point for reactions with this compound.
| Palladium Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.2-1.5) | Toluene | 80-100 | 12-24 | Good to Excellent | A common system for a broad range of amines. |
| Pd(OAc)₂ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | Dioxane | 100-110 | 4-12 | Good to Excellent | Effective for less reactive amines and aryl chlorides. |
| Pd₂(dba)₃ (1-2) | RuPhos (1.5-3) | K₂CO₃ (2-3) | t-BuOH | 80-100 | 12-24 | Good to Excellent | Often used for coupling primary amines. |
| Pd(OAc)₂ (2) | JohnPhos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | Good | Useful for sterically hindered substrates. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 1.5-3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Addition of Reactants: Add this compound and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling reactions of 2-Bromo-3-methoxyphenol. This versatile building block is a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined below cover several key cross-coupling reactions, offering a foundation for the synthesis of a diverse range of substituted 3-methoxyphenols.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance.[1] For a substrate such as this compound, these reactions allow for the selective introduction of a wide variety of substituents at the 2-position, paving the way for the construction of novel molecular architectures. The electron-donating methoxy group and the acidic phenolic proton can influence the reactivity of the aryl bromide, making the careful selection of reaction conditions crucial for successful transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[2][3] This reaction is widely utilized in the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents.[4]
General Reaction Scheme:
-
This compound + Arylboronic Acid --(Pd Catalyst, Base)--> 2-Aryl-3-methoxyphenol
Representative Reaction Conditions for Suzuki-Miyaura Coupling:
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-18 | Good to Excellent | SPhos is often effective for electron-rich aryl bromides.[4][5] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12-24 | Moderate to Good | A classic and reliable catalyst system.[6] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | Dioxane | 100-110 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[6] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Degassed Toluene and Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.
-
Solvent Addition: Add the degassed toluene/water mixture via syringe.[4]
-
Reaction: Stir the reaction mixture at 100 °C.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[7][8] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.[9]
General Reaction Scheme:
-
This compound + Amine --(Pd Catalyst, Ligand, Base)--> 2-(Amino)-3-methoxyphenol
Representative Reaction Conditions for Buchwald-Hartwig Amination:
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 80-110 | 4-12 | Good to Excellent | XPhos is a bulky electron-rich ligand suitable for many amination reactions.[9] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | 12-24 | Moderate to Good | BINAP is a common bidentate ligand for C-N coupling.[8] |
| PdCl₂(dppf) (3) | - | K₃PO₄ (2) | DMF | 100-120 | 8-16 | Good | Often used for a variety of amine coupling partners. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the amine.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][10] For this compound, this allows for the introduction of various vinyl groups.[10]
General Reaction Scheme:
-
This compound + Alkene --(Pd Catalyst, Base)--> 2-Vinyl-3-methoxyphenol
Representative Reaction Conditions for Heck Reaction:
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (2-3) | DMF | 100-120 | 12-24 | Moderate to Good | A standard and cost-effective catalyst system.[10] |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80-100 | 16-24 | Good | Often used for electron-rich aryl bromides. |
| Pd₂(dba)₃ (1-2) | P(o-tol)₃ (2-4) | NaOAc (2) | Toluene | 110 | 12-18 | Good | Tri(o-tolyl)phosphine can be an effective ligand. |
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Pd(OAc)₂ and PPh₃. Evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous DMF, this compound, the alkene, and triethylamine.[10]
-
Reaction: Heat the mixture to 110 °C and stir. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is highly efficient for forming C(sp)-C(sp²) bonds.[10]
General Reaction Scheme:
-
This compound + Terminal Alkyne --(Pd Catalyst, Cu(I) Co-catalyst, Base)--> 2-Alkynyl-3-methoxyphenol
Representative Reaction Conditions for Sonogashira Coupling:
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | - | Et₃N (2-3) | THF | 60-80 | 6-12 | Good to Excellent | A widely used and reliable set of conditions.[13] |
| Pd(PPh₃)₄ (3) | CuI (2) | - | Diisopropylamine (2) | DMF | 80-100 | 8-16 | Good | Diisopropylamine can serve as both base and solvent. |
| Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 12 | Moderate to Good | An alternative base and solvent system. |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Triethylamine (Et₃N)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[13]
-
Solvent and Base Addition: Add anhydrous THF and degassed Et₃N.
-
Alkyne Addition: Add the terminal alkyne dropwise at room temperature.[13]
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine.[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Convenient Access to meta-Substituted Phenols by Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Bromo-3-methoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-3-methoxyphenol is a versatile chemical intermediate with significant potential in the synthesis of a wide array of bioactive molecules.[1][2] Its strategic placement of bromine, hydroxyl, and methoxy functional groups on the aromatic ring allows for selective and diverse chemical modifications, making it an attractive starting material in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of potential bioactive compounds derived from this compound, including methodologies for carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-oxygen (C-O) bond formation. The potential biological activities of the resulting derivatives are discussed based on existing data for structurally related compounds.
Synthesis of Arylamine Derivatives via Buchwald-Hartwig Amination
Arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds.[3] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3][4] This reaction is a cornerstone in medicinal chemistry due to its broad substrate scope and functional group tolerance.[3]
Application:
This protocol details the synthesis of N-aryl-3-methoxyphenols, which are precursors to compounds with potential applications as antioxidants, anti-inflammatory, and anticancer agents. The resulting aminophenol derivatives can be further modified to explore structure-activity relationships.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Scheme: this compound + Amine --(Pd catalyst, Ligand, Base)--> N-Aryl-2-amino-3-methoxyphenol
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, BINAP)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a temperature ranging from 80-110 °C.[3] The optimal temperature may require adjustment based on the specific substrates and catalyst system.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-amino-3-methoxyphenol derivative.
Data Presentation: Potential Bioactivity of Arylamine Derivatives
While specific bioactivity data for derivatives of this compound are limited, structurally similar brominated and methoxylated compounds have demonstrated significant biological activities.
| Compound Class | Potential Biological Activity | Example IC50 Values of Related Compounds | Reference |
| Brominated N-(5-methoxyphenyl)methoxybenzenesulfonamides | Anticancer (Breast adenocarcinoma) | Sub-micromolar to nanomolar | [5] |
| 2-Phenylacrylonitrile derivatives | Anticancer (Colon and Liver cancer) | 0.0059 µM (HCT116), 0.0078 µM (BEL-7402) | [6] |
| Chalcones | Anticancer (Cervical and Breast cancer) | 3.204 µM (HeLa), 3.849 µM (MCF-7) | [6] |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
References
Application of 2-Bromo-3-methoxyphenol in Agrochemical Research: A Prospective Analysis
Application Note
Introduction
2-Bromo-3-methoxyphenol is a substituted aromatic compound belonging to the class of brominated phenols. While direct research on its specific applications in agrochemicals is limited, its structural features—a phenolic hydroxyl group, a methoxy group, and a bromine atom—suggest its potential as a valuable scaffold for the development of novel fungicides, herbicides, and insecticides. The presence of bromine can enhance lipophilicity, thereby improving the penetration of the compound through biological membranes of target organisms. The methoxy and hydroxyl groups offer sites for further chemical modification to optimize biological activity and selectivity. This document outlines the prospective applications of this compound in agrochemical research based on structure-activity relationships (SAR) of analogous compounds and provides detailed protocols for its evaluation.
Potential Agrochemical Applications
Based on the biological activities of structurally related brominated and methoxylated phenols, this compound could serve as a precursor for the synthesis of active ingredients with the following agrochemical applications:
-
Fungicidal Activity: Phenolic compounds are known for their antifungal properties. The introduction of a bromine atom can enhance this activity. For instance, studies on benzofuran derivatives have shown that bromination can drastically increase antifungal efficacy. Derivatives of this compound could potentially be developed to control a range of plant pathogenic fungi.
-
Herbicidal Activity: Certain substituted phenols and their ethers have demonstrated herbicidal properties. For example, analogs of cinmethylin, which possess a substituted benzene ring, have shown significant herbicidal effects. By modifying the phenolic hydroxyl and the aromatic ring of this compound, it may be possible to design novel herbicides.
-
Insecticidal Activity: The methoxy group is a common feature in several classes of insecticides. Novel meta-diamide compounds containing a methoxy group have exhibited significant insecticidal activity against pests like Plutella xylostella and Spodoptera frugiperda. This compound could be a building block for synthesizing new insecticidal molecules.
Data Presentation
The following tables summarize the biological activities of compounds structurally related to this compound, providing a basis for predicting its potential efficacy.
Table 1: Fungicidal Activity of Related Phenolic Derivatives
| Compound/Derivative | Target Fungus | Activity Metric | Value |
| Fenclorim Derivative 6 | Botrytis cinerea | EC50 | 20.84 mg/L |
| Fenclorim Derivative 6 | Pseudoperonospora cubensis | % Control at 25 mg/L | 80.33% |
| Butenolide Derivative V-6 | Sclerotinia sclerotiorum | EC50 | 1.51 mg/L |
| Butenolide Derivative VI-7 | Sclerotinia sclerotiorum | EC50 | 1.81 mg/L |
Table 2: Herbicidal Activity of Related Compounds
| Compound/Analog | Target Weed | Activity Metric | Observation |
| Cinmethylin Analog 8g (2-fluoro) | Various weeds | Herbicidal Activity | Excellent at low concentrations |
| Toxoflavin Analog 1k (R=2-CF3–C6H4) | Paddy weeds | Herbicidal Activity | Excellent |
| Toxoflavin Analog 1a (R=C6H5) | Upland weeds | Herbicidal Spectrum | Wide spectrum |
Table 3: Insecticidal Activity of Related Methoxy-Containing Compounds
| Compound/Derivative | Target Insect | Activity Metric | Value |
| meta-Diamide Derivative 12q | Plutella xylostella | Mortality at 1 mg/L | 97.67% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential agrochemical activities of this compound and its derivatives.
Protocol 1: Synthesis of a Hypothetical Fungicidal Derivative
This protocol describes a general method for the synthesis of an N-phenethyl amide derivative of this compound, inspired by the synthesis of mandipropamid analogs.
Objective: To synthesize N-(2-(2-bromo-3-methoxyphenoxy)ethyl)acetamide.
Materials:
-
This compound
-
2-bromoethanol
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
2-aminoethanol
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).
Procedure:
-
Etherification:
-
Dissolve this compound (1 eq) and 2-bromoethanol (1.1 eq) in acetonitrile.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(2-bromoethoxy)-2-bromo-3-methoxybenzene.
-
-
Amination:
-
Dissolve the product from the previous step (1 eq) in a suitable solvent like ethanol.
-
Add an excess of 2-aminoethanol (3-5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the residue to get 2-(2-bromo-3-methoxyphenoxy)ethan-1-amine.
-
-
Amidation:
-
Dissolve the amine (1 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to get the crude product.
-
Purify by recrystallization or column chromatography to obtain the final product.
-
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the EC50 (half maximal effective concentration) of this compound derivatives against various plant pathogenic fungi.
Materials:
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Test compound stock solution in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten (around 45-50°C), add the required amount of the test compound stock solution to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L). Ensure the final DMSO concentration is the same in all treatments and the control (typically ≤ 1%).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.
-
Include a control with only the solvent (DMSO) in the PDA.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Determine the EC50 value by probit analysis of the inhibition data.
Protocol 3: Herbicidal Activity Assay (Seed Germination and Seedling Growth)
Objective: To evaluate the pre-emergent herbicidal activity of this compound derivatives.
Materials:
-
Seeds of test weed species (e.g., Echinochloa crus-galli, Chenopodium album)
-
Test compound solutions at various concentrations
-
Filter paper
-
Petri dishes
-
Growth chamber
Procedure:
-
Prepare a series of aqueous solutions of the test compound at different concentrations (e.g., 10, 50, 100, 200, 500 ppm). An organic solvent and a surfactant may be used to aid dissolution.
-
Place a sterile filter paper in each petri dish.
-
Place a known number of seeds (e.g., 20) on the filter paper in each dish.
-
Add a fixed volume of the respective test solution to each petri dish to saturate the filter paper. A control group should be treated with the solvent solution without the test compound.
-
Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7-14 days), record the seed germination percentage.
-
Measure the root and shoot length of the germinated seedlings.
-
Calculate the percentage of inhibition of germination, root growth, and shoot growth compared to the control.
Mandatory Visualization
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromo-3-methoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory-scale synthesis of 2-Bromo-3-methoxyphenol and its subsequent derivatization into ether and biaryl compounds. These derivatives are valuable intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for the construction of complex molecular architectures. This document outlines detailed experimental protocols, data characterization, and visual workflows to assist researchers in this synthetic field.
Introduction
This compound is a key building block in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, while the phenolic hydroxyl and methoxy groups can be manipulated to introduce further molecular diversity. This combination of functionalities makes this compound and its derivatives attractive starting materials for the synthesis of novel compounds with potential therapeutic applications.
Data Presentation
The following table summarizes key quantitative data for the synthesis of this compound and its derivatives as described in the protocols below.
| Compound | Starting Material | Reagent(s) | Solvent | Reaction Time | Yield (%) |
| 1a : this compound | 3-Methoxyphenol | N-Bromosuccinimide | Tetrahydrofuran | 12 h | 49% |
| 1b : 4-Bromo-3-methoxyphenol | 3-Methoxyphenol | N-Bromosuccinimide | Tetrahydrofuran | 12 h | 24% |
| 2 : 1-Bromo-2,3-dimethoxybenzene | This compound | Iodomethane, K₂CO₃ | Acetone | 24 h | >95% (Typical) |
| 3 : 3'-Methoxy-[1,1'-biphenyl]-2-ol | This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | 12 h | Good to Excellent (Typical) |
Experimental Protocols
Protocol 1: Synthesis of this compound (1a) and 4-Bromo-3-methoxyphenol (1b)
This protocol describes the bromination of 3-methoxyphenol using N-bromosuccinimide (NBS), which yields a mixture of the 2-bromo and 4-bromo isomers.[1] These isomers can be separated by column chromatography.
Materials:
-
3-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyphenol (1.0 g, 8.055 mmol) in anhydrous tetrahydrofuran (30 mL).
-
Add N-bromosuccinimide (1.478 g, 8.055 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the resulting yellow reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired products and concentrate under reduced pressure to yield this compound (1a ) and 4-bromo-3-methoxyphenol (1b ).
Characterization Data:
-
This compound (assuming this is the intended name for the isomer reported as 2-bromo-5-methoxyphenol) [2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.85 Hz, 1H), 6.45 (d, J = 2.68 Hz, 1H), 6.34 (dd, J = 2.71, 2.71 Hz, 1H), 4.94 (s, 1H), 3.86 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 160.61, 153.00, 131.95, 108.45, 101.67, 100.89, 55.55.
-
-
4-Bromo-3-methoxyphenol (1b) [2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.34 (d, J = 8.52 Hz, 1H), 6.60 (d, J = 2.85 Hz, 1H), 6.42 (dd, J = 2.88, 2.85 Hz, 1H), 5.49 (s, 1H), 3.77 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19.
-
Protocol 2: Synthesis of 1-Bromo-2,3-dimethoxybenzene (Ether Derivative 2)
This protocol outlines a general Williamson ether synthesis to convert the phenolic hydroxyl group of this compound into a methoxy group.
Materials:
-
This compound (1a )
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1a ) (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetone.
-
Stir the suspension and add iodomethane (1.2 equiv.) dropwise.
-
Heat the reaction mixture to reflux and stir for 24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 3: Synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-ol (Biaryl Derivative 3)
This protocol describes a general Suzuki-Miyaura cross-coupling reaction to form a biaryl compound from this compound.
Materials:
-
This compound (1a )
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water (solvent mixture)
-
Standard Schlenk line equipment for inert atmosphere reactions
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1a ) (1.0 equiv.), phenylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Ullmann Condensation Reactions Involving 2-Bromo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Bromo-3-methoxyphenol in Ullmann condensation reactions. The primary application highlighted is the synthesis of functionalized dibenzo[b,d]furans, valuable scaffolds in medicinal chemistry and materials science. The described methodology involves a two-step, one-pot sequence: an initial intermolecular Ullmann diaryl ether synthesis followed by an intramolecular Ullmann condensation to construct the dibenzofuran core.
Introduction
The Ullmann condensation is a copper-catalyzed cross-coupling reaction fundamental to the formation of carbon-heteroatom bonds, particularly C-O bonds for the synthesis of diaryl ethers.[1][2] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1][2] Modern modifications have introduced the use of ligands and various copper sources to facilitate the reaction under milder conditions.[3][4]
This compound is a versatile building block. Its bifunctional nature, possessing both a phenolic hydroxyl group and a bromo-aromatic moiety, allows for sequential functionalization. This protocol focuses on a tandem intermolecular and intramolecular Ullmann reaction to synthesize 1-methoxydibenzo[b,d]furan-2-ol, a key intermediate for the synthesis of more complex molecules.
Reaction Scheme
The overall transformation involves the initial coupling of this compound with a second aryl halide, in this case, 2-bromophenol, to form a diaryl ether intermediate. This is immediately followed by an intramolecular cyclization to yield the dibenzofuran product.
Step 1: Intermolecular Ullmann Diaryl Ether Synthesis Step 2: Intramolecular Ullmann Condensation
A diagram illustrating this reaction scheme will be provided in the visualization section.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for the synthesis of 1-methoxydibenzo[b,d]furan-2-ol from this compound and 2-bromophenol. These data are compiled based on established Ullmann condensation protocols for similar substrates.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | Limiting reagent |
| 2-Bromophenol | 1.2 equiv | Slight excess to ensure complete consumption of the limiting reagent |
| Catalyst System | ||
| Copper(I) Iodide (CuI) | 10 mol% | A common and effective copper source for Ullmann reactions |
| Ligand: L-Proline | 20 mol% | An inexpensive and effective amino acid ligand that enhances reaction rates |
| Base | ||
| Cesium Carbonate (Cs₂CO₃) | 2.0 equiv | A strong inorganic base suitable for promoting the reaction |
| Solvent | ||
| Dimethyl Sulfoxide (DMSO) | 0.5 M | A polar aprotic solvent capable of solubilizing reactants and withstanding high temperatures |
| Reaction Conditions | ||
| Temperature | 110-120 °C | Typical temperature range for Ullmann diaryl ether synthesis |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for completion |
| Product Yield | ||
| 1-methoxydibenzo[b,d]furan-2-ol | 65-75% | Isolated yield after purification |
Detailed Experimental Protocol
This protocol details the synthesis of 1-methoxydibenzo[b,d]furan-2-ol.
Materials:
-
This compound
-
2-Bromophenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), 2-bromophenol (1.2 equiv), CuI (0.10 equiv), L-proline (0.20 equiv), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMSO (to achieve a concentration of 0.5 M with respect to this compound) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl to neutralize the base, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-methoxydibenzo[b,d]furan-2-ol.
Visualizations
Reaction Signaling Pathway
Caption: Tandem Ullmann reaction for dibenzofuran synthesis.
Experimental Workflow
Caption: Step-by-step workflow for dibenzofuran synthesis.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Bromo-3-methoxyphenol in the Synthesis of Novel Azo Dyes
Introduction
2-Bromo-3-methoxyphenol is an aromatic compound with potential applications in the synthesis of fine chemicals, including dyes and pigments. Its structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on a benzene ring, makes it an interesting candidate as a coupling component in the synthesis of azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-).[1] The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative.[1]
The electronic properties of the substituents on the aromatic rings of the diazo and coupling components play a crucial role in determining the color and fastness properties of the resulting dye. The electron-donating methoxy group and the electron-withdrawing bromo group in this compound are expected to influence the final tinctorial and performance characteristics of the synthesized dyes.[1] These notes provide a detailed protocol for the synthesis of a novel azo dye using this compound as the coupling component.
Synthesis of a Novel Azo Dye Using this compound
The following protocol describes a representative synthesis of a monoazo dye. The overall reaction involves the diazotization of a primary aromatic amine, in this case, p-nitroaniline, followed by its coupling with this compound.
Experimental Protocols
Part 1: Diazotization of p-Nitroaniline
This procedure outlines the formation of the diazonium salt from p-nitroaniline.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Beakers (100 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Ice bath
Procedure:
-
In a 100 mL beaker, dissolve 0.69 g (5 mmol) of p-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the resulting solution to 0-5 °C in an ice bath while stirring continuously.[1]
-
In a separate 50 mL beaker, prepare a solution of 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution, ensuring the temperature is maintained between 0-5 °C.[1]
-
After the complete addition, continue stirring the mixture for an additional 15-20 minutes in the ice bath to ensure the diazotization is complete. The resulting diazonium salt solution should be used immediately in the next step.[1]
Part 2: Azo Coupling with this compound
This protocol details the reaction of the freshly prepared diazonium salt with this compound to form the azo dye.
Materials:
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Diazonium salt solution (from Part 1)
-
Deionized Water
-
Ice
Equipment:
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and flask
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL beaker, dissolve 1.015 g (5 mmol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[1]
-
Slowly and with continuous stirring, add the cold diazonium salt solution from Part 1 to the alkaline solution of this compound. An immediate formation of a colored precipitate is expected.[1]
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed.[1]
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[1]
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.[1]
-
Wash the dye with cold deionized water until the filtrate is neutral.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize the key reagents and hypothetical data for the synthesized dye.
Table 1: Reagents and Their Properties
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| p-Nitroaniline | 138.12 | 0.69 | 5 |
| Sodium Nitrite | 69.00 | 0.38 | 5.5 |
| This compound | 203.03 | 1.015 | 5 |
Table 2: Hypothetical Spectroscopic Data of the Synthesized Azo Dye
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Ethanol | 485 | 25,000 |
| Acetone | 490 | 28,000 |
| DMF | 500 | 32,000 |
Table 3: Hypothetical Fastness Properties of the Synthesized Azo Dye on a Fabric
| Property | Rating (1-5 Scale) |
| Light Fastness | 4 |
| Wash Fastness | 3-4 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 3 |
Note: The data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only, as no specific experimental data for dyes derived from this compound were found in the initial search.
Visualizations
Diagram 1: General Synthesis Pathway of Azo Dyes
Caption: General two-step synthesis of an azo dye.
Diagram 2: Experimental Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-methoxyphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-3-methoxyphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges in the synthesis of this compound are controlling the regioselectivity of the bromination reaction and separating the desired 2-bromo isomer from other isomers (4-bromo and 6-bromo) and di-brominated byproducts. The electron-donating hydroxyl and methoxy groups on the 3-methoxyphenol starting material activate the aromatic ring for electrophilic substitution at multiple positions.
Q2: Which synthetic routes are commonly used to prepare this compound?
A2: There are two primary synthetic routes:
-
Direct Electrophilic Bromination: This involves the direct bromination of 3-methoxyphenol using a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine (Br₂). This method is often simpler to perform but can suffer from poor regioselectivity.
-
Directed Ortho-metalation (DoM): This route involves protecting the hydroxyl group of 3-methoxyphenol, followed by a directed ortho-lithiation and subsequent reaction with a bromine source. This method offers better regioselectivity for the 2-position but involves more steps.
Q3: How can I improve the ortho-selectivity in the direct bromination of 3-methoxyphenol?
A3: The use of a catalytic amount of p-toluenesulfonic acid (pTsOH) in a protic solvent like methanol has been shown to significantly enhance ortho-selectivity in the bromination of phenols with NBS.[1][2] The proposed mechanism involves the formation of a more reactive electrophile through protonation of the N-halosuccinimide by pTsOH.[2]
Q4: What are the typical side products in the bromination of 3-methoxyphenol?
A4: The common side products include isomeric monobrominated phenols (4-Bromo-3-methoxyphenol and 6-Bromo-3-methoxyphenol) and di-brominated products (e.g., 2,4-Dibromo-3-methoxyphenol, 2,6-Dibromo-3-methoxyphenol). The formation of these byproducts is highly dependent on the reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By co-spotting the reaction mixture with the 3-methoxyphenol starting material, you can visualize the consumption of the reactant and the appearance of new product spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze the product distribution in the crude reaction mixture.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Poor Regioselectivity: Formation of multiple isomers (4-bromo, 6-bromo) and di-brominated products reduces the yield of the desired 2-bromo isomer. | - Optimize Reaction Conditions for ortho-Selectivity: Employ a catalyst like p-toluenesulfonic acid (pTsOH) in methanol when using NBS as the brominating agent.[1][2] - Control Stoichiometry: Use a 1:1 molar ratio of 3-methoxyphenol to the brominating agent to minimize di-bromination. - Consider Directed Ortho-metalation: For higher regioselectivity, utilize the ortho-lithiation route, although it involves more steps.[4] |
| Incomplete Reaction: The starting material is not fully consumed. | - Monitor Reaction Progress: Use TLC or GC-MS to ensure the reaction has gone to completion. - Check Reagent Quality: Ensure the brominating agent (e.g., NBS) is fresh and has not decomposed. - Increase Reaction Time or Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature while monitoring for side product formation. | |
| Product Loss During Workup: The product is lost during extraction or purification. | - Thorough Extraction: Use an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and perform multiple extractions from the aqueous layer. - Careful Purification: Optimize the conditions for column chromatography to ensure good separation of the desired product from isomers and byproducts. | |
| Difficulty in Separating Isomers | Similar Polarity of Isomers: The 2-bromo, 4-bromo, and 6-bromo isomers of 3-methoxyphenol often have very similar polarities, making separation by standard column chromatography challenging. | - High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be an effective technique for separating closely related isomers.[5][6] - Fractional Crystallization: If the product is a solid, fractional crystallization from a suitable solvent system may be employed. - Optimize Column Chromatography: Use a high-resolution silica gel and carefully select the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. |
| Formation of Di-brominated Products | Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to the formation of di- and poly-brominated products. | - Precise Stoichiometry: Carefully control the molar ratio of the brominating agent to 3-methoxyphenol to 1:1. - Slow Addition of Brominating Agent: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-bromination. |
| Low Yield in Ortho-lithiation Route | Incomplete Lithiation: The deprotonation at the ortho position may not be complete. | - Use of a Strong Base: Ensure a sufficiently strong organolithium reagent like n-butyllithium or sec-butyllithium is used. - Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. - Optimize Temperature and Time: Lithiation is typically performed at low temperatures (e.g., -78 °C to 0 °C) and the reaction time should be optimized. |
| Side Reactions of the Organolithium Intermediate: The aryllithium species can be unstable or undergo side reactions. | - Control Temperature: Maintain a low temperature throughout the lithiation and subsequent electrophilic quench. - Rapid Quenching: Add the electrophile (e.g., 1,2-dibromoethane) promptly after the lithiation is complete. |
Data Presentation
Table 1: Comparison of Synthetic Methods for the Bromination of 3-Methoxyphenol
| Method | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield of 2-Bromo Isomer (%) | Yield of 4-Bromo Isomer (%) | Reference |
| Direct Bromination | N-Bromosuccinimide (NBS) | None | Tetrahydrofuran (THF) | Room Temp. | 12 | 49 | 24 | [7] |
| Direct Bromination | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (pTsOH) | Methanol | Room Temp. | 0.33 | >86 (for ortho-product of p-substituted phenols) | - | [1][2] |
| Directed Ortho-metalation | 1,2-Dibromoethane | n-Butyllithium | Tetrahydrofuran (THF) | 0 to Room Temp. | 14 | 30 | - | [4] |
Experimental Protocols
Protocol 1: ortho-Selective Bromination of 3-Methoxyphenol using NBS and p-TsOH
This protocol is adapted from methodologies that have shown high ortho-selectivity for the bromination of substituted phenols.[1][2]
-
Reaction Setup: To a solution of 3-methoxyphenol (1.0 eq.) in ACS-grade methanol (0.1 M), add p-toluenesulfonic acid (0.1 eq.).
-
Addition of Brominating Agent: Prepare a 0.1 M solution of N-Bromosuccinimide (NBS) (1.0 eq.) in methanol. Add the NBS solution dropwise to the reaction mixture over 20 minutes at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 5-10 minutes after the addition of NBS is finished.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.
Protocol 2: Synthesis of this compound via Directed Ortho-metalation
This protocol is based on a reported synthesis of this compound.[4]
-
Protection of Hydroxyl Group (Not detailed in the reference, but a necessary preceding step): Protect the hydroxyl group of 3-methoxyphenol as a suitable protecting group (e.g., tetrahydropyranyl ether) to prevent its reaction with the organolithium reagent.
-
Lithiation: Dissolve the protected 3-methoxyphenol (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (1.1 eq., e.g., 1.6 M in hexanes) dropwise to the solution. Stir the reaction mixture at room temperature for 2.5 hours.
-
Bromination: Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 14 hours.
-
Deprotection and Workup: Quench the reaction by adding 1N hydrochloric acid and stir for 1 hour to effect deprotection. Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash with brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Mandatory Visualization
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Separation of 3-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
Purification of crude 2-Bromo-3-methoxyphenol by column chromatography.
Technical Support Center: Purification of 2-Bromo-3-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude this compound by column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound on silica gel.
Question: Why is my this compound streaking or "tailing" badly on the silica gel column?
Answer: Peak tailing is a frequent issue when purifying phenolic compounds like this compound. It is primarily caused by the interaction of the acidic phenolic hydroxyl group with the silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to non-ideal elution behavior. Here are several strategies to mitigate this issue:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[2] This helps to suppress the ionization of the phenolic hydroxyl group, minimizing its strong interaction with the silica surface.[2]
-
Switch the Stationary Phase: If modifying the eluent is ineffective, the stationary phase itself may be the problem.[1] Consider using a less acidic stationary phase like alumina or Florisil, especially if you suspect the compound is degrading on the silica.[3]
-
Use Deactivated Silica: Employing end-capped silica gel or high-purity Type B silica can reduce tailing.[4][5] These types of silica have fewer accessible silanol groups, leading to improved peak shapes for polar compounds.[4]
Question: My compound is very polar and won't elute from the column, even with high concentrations of ethyl acetate.
Answer: When a highly polar compound adsorbs too strongly to the silica gel, it may not elute with standard solvent systems.[1] If increasing the polarity of your hexane/ethyl acetate system is not working, consider the following:
-
Use a More Polar Solvent System: You may need to switch to a more aggressive solvent system. A common alternative for very polar compounds is to use a mixture of dichloromethane and methanol.[3]
-
Add a Competitive Base (with caution): For extremely polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared. Using 1-10% of this stock solution in dichloromethane can help elute highly retained compounds.[3] However, be aware that basic conditions can potentially degrade your target compound.
Question: The separation between this compound and my impurities is poor, even though they have different Rf values on the TLC plate.
Answer: This can happen for several reasons, often related to column packing and sample loading.[3]
-
Column Overloading: Loading too much crude material onto the column can saturate the stationary phase, resulting in broad, overlapping bands.[4][5] Try reducing the amount of sample loaded onto the column.
-
Improper Sample Loading: The initial band of the sample should be as narrow as possible. Dissolve your crude sample in the absolute minimum amount of solvent before loading.[6] If the sample is not very soluble in the eluent, it is better to use the dry loading technique.[6][7]
-
Compound Degradation: It's possible that one of the spots you see on the TLC is a degradation product formed on the silica gel itself.[3] During the column run, this degradation happens continuously, leading to mixed fractions.[3] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[3]
Question: My compound turned a different color (e.g., yellow or brown) on the column.
Answer: Phenols are known to be susceptible to oxidation, which can form colored quinone-type impurities.[1] This process can be accelerated by air, light, and trace metals.[1]
-
Work Under an Inert Atmosphere: To minimize contact with oxygen, perform the purification steps under an inert atmosphere like nitrogen or argon.[1]
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by sonication to reduce the amount of dissolved oxygen.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound? A1: A good starting point for substituted phenols is a solvent system of ethyl acetate in hexanes. Based on similar compounds, a gradient of 10-30% ethyl acetate in hexanes has been used effectively.[8] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.
Q2: How should I prepare my sample for loading onto the column? A2: The best practice is to dissolve the crude this compound in the minimum volume of the eluent.[6] If solubility is an issue, you can use a slightly more polar solvent like dichloromethane.[6] For larger scale purifications or if the compound is poorly soluble in the eluent, "dry loading" is recommended. This involves dissolving the crude product, adsorbing it onto a small amount of silica gel, removing the solvent under vacuum until a free-flowing powder is obtained, and then carefully adding this powder to the top of the packed column.[2][7]
Q3: Can my compound decompose on the silica gel column? A3: Yes, some compounds are not stable on silica gel.[3] If you suspect decomposition (e.g., streaking, appearance of new spots during elution), you should test its stability.[3] If it is unstable, consider using a different stationary phase like neutral alumina.[3]
Q4: The solvent flow in my column has stopped. What should I do? A4: A blocked column can be caused by the precipitation of your compound at the top of the column if it is not very soluble in the eluent, or by fine particles clogging the column frit.[3] If precipitation has occurred, you may need to switch to a solvent system in which the compound is more soluble. If the frit is clogged, the prognosis is often poor, and you may need to repack the column.[3]
Data Presentation
Table 1: Recommended Mobile Phase Systems & Modifiers
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Purpose of Modifier |
| Silica Gel | Hexane / Ethyl Acetate | 0.1 - 1% Acetic Acid | To reduce peak tailing by suppressing deprotonation of the phenolic hydroxyl group.[2] |
| Silica Gel | Dichloromethane / Methanol | N/A | For eluting compounds that are too polar for Hexane/EtOAc systems.[3] |
| Alumina (Neutral) | Hexane / Ethyl Acetate | N/A | Alternative stationary phase for compounds sensitive to the acidic nature of silica gel.[3] |
Experimental Protocols
Protocol: Column Chromatography Purification of Crude this compound
This protocol is a general guideline and may require optimization.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Optional: Acetic acid, Dichloromethane
-
Glass chromatography column with stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Column Preparation (Wet Packing Method):
-
Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, ensuring it is not too tight. Add a thin layer (approx. 1 cm) of sand.[7]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane). The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, which helps in uniform packing. Add more eluent as needed, ensuring the silica gel level never drops below the solvent level.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface from being disturbed during sample and eluent addition.[6]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder as an even layer on top of the sand in the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, opening the stopcock to begin the elution.
-
Start with a low polarity mobile phase (e.g., 10% EtOAc in Hexane) and collect fractions.
-
If the compound elutes too slowly, you can gradually increase the polarity of the mobile phase (e.g., to 20% EtOAc, then 30% EtOAc). This is known as gradient elution.[3]
-
Maintain a constant flow rate. A flow rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[6]
5. Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
Technical Support Center: Separation of 2-Bromo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the separation of 2-Bromo-3-methoxyphenol from its common isomeric impurities. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in achieving high purity for your research and development needs.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound via electrophilic bromination of 3-methoxyphenol can lead to the formation of several positional isomers. The directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring influence the position of bromination. The most probable isomeric impurities are:
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4-Bromo-3-methoxyphenol
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6-Bromo-3-methoxyphenol
The relative amounts of these isomers can vary depending on the specific reaction conditions, including the brominating agent, solvent, and temperature.
Q2: Which analytical techniques are best suited for monitoring the separation of these isomers?
A2: Due to their similar physical properties, high-resolution analytical techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating isomers. A reversed-phase C18 column is a good starting point, but more specialized columns, such as those with a phenyl-hexyl or biphenyl stationary phase, may offer enhanced selectivity for positional isomers.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can effectively separate and identify the isomers, often after derivatization of the polar phenolic hydroxyl group to increase volatility.
Q3: What are the primary challenges in separating this compound from its isomers?
A3: The main challenges stem from the isomers' similar physicochemical properties, including:
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Polarity: The isomers have very similar polarities, making chromatographic separation difficult.
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Boiling and Melting Points: These properties are often very close, which can complicate separation by distillation or fractional crystallization.
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Solubility: The isomers tend to have comparable solubilities in common organic solvents, making selective recrystallization challenging.
II. Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
A. Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor or no separation of isomers. | Inadequate stationary phase selectivity. | Consider using a different stationary phase. For phenolic isomers, phenyl-hexyl or biphenyl columns in HPLC can provide alternative selectivity to standard C18 columns.[1] For flash chromatography, high-resolution silica or alternative sorbents like alumina could be tested. |
| Incorrect mobile phase composition. | Systematically vary the mobile phase polarity. A shallow gradient elution in HPLC is often more effective for separating closely eluting isomers than an isocratic method. For flash chromatography, a slow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended. | |
| Peak tailing for the phenolic compounds. | Secondary interactions with the stationary phase. | In HPLC, add a small amount of an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group and minimize interactions with residual silanols on the silica-based column. |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Low recovery of the desired product. | Irreversible adsorption onto the stationary phase. | Deactivate the silica gel for flash chromatography by pre-treating it with a small amount of a polar solvent or a base like triethylamine. |
| Compound decomposition on the column. | If the compound is sensitive, consider alternative purification methods like recrystallization or preparative HPLC under milder conditions. |
B. Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated at a temperature above the compound's melting point. | Add a small amount of additional "good" solvent to the hot solution to lower the saturation point. Allow the solution to cool more slowly to encourage crystal formation at a lower temperature. |
| High impurity levels. | First, attempt to remove the bulk of the impurities by another method, such as column chromatography, before recrystallization. | |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The compound is highly soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a mixed solvent system. A "good" solvent in which the compound is soluble at high temperatures and a "bad" solvent in which it is insoluble at low temperatures can be effective. | |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Low yield of purified crystals. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| Incomplete crystallization. | Ensure the solution is thoroughly cooled in an ice bath or refrigerator for an adequate amount of time to maximize crystal formation. | |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the compound from crystallizing on the filter paper. | |
| Poor purity of the final product. | Impurities are co-crystallizing with the product. | A second recrystallization step may be necessary. Ensure slow cooling to allow for the formation of a more ordered crystal lattice that excludes impurities. |
| Ineffective washing of the crystals. | Wash the filtered crystals with a small amount of ice-cold solvent to remove residual mother liquor containing impurities. |
III. Experimental Protocols
A. HPLC Method for Isomer Separation (Starting Point)
This protocol provides a starting point for developing a separation method. Optimization will likely be required.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced selectivity.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution Program:
-
Start with a shallow gradient, for example:
-
0-20 min: 30-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve a small amount of the crude mixture in the initial mobile phase composition.
B. Preparative Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Compressed air or nitrogen for flash chromatography
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 0% to 20% ethyl acetate in hexane.
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Fraction Collection: Collect small fractions and monitor them by TLC or HPLC to identify the fractions containing the pure this compound.
C. Recrystallization Protocol
Solvent Screening:
-
Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, toluene, hexane, ethyl acetate, and water) and mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find a suitable system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
General Procedure (Example with Ethanol/Water):
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
IV. Data Presentation
Table 1: Physical Properties of this compound and Potential Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₇BrO₂ | 203.04 | 74-79 | ~175-180 |
| 4-Bromo-3-methoxyphenol | C₇H₇BrO₂ | 203.04 | 77-82 | Not readily available |
| 6-Bromo-3-methoxyphenol | C₇H₇BrO₂ | 203.04 | Not readily available | Not readily available |
Note: Physical property data for all isomers is not consistently available in the literature and may vary.
V. Visualizations
Caption: Experimental workflow for the separation of this compound.
Caption: Troubleshooting decision tree for separation issues.
References
Identifying side products in the synthesis of 2-Bromo-3-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-methoxyphenol. The following information addresses common issues, particularly the identification and mitigation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via electrophilic bromination of 3-methoxyphenol?
A1: The electrophilic bromination of 3-methoxyphenol can lead to a mixture of brominated isomers due to the directing effects of the hydroxyl and methoxy groups. The hydroxyl group is a strong activating group, directing substitution to the ortho and para positions (positions 2, 4, and 6). The methoxy group is also an activating, ortho-para directing group. This can result in the formation of several side products.[1][2] The most commonly observed side products are other monobrominated isomers and polybrominated species.[3][4]
Q2: Why am I getting multiple brominated products?
A2: The hydroxyl group of the phenol strongly activates the aromatic ring, making it highly susceptible to electrophilic substitution.[2][4] This high reactivity can make it difficult to achieve selective monobromination, often leading to the formation of di- or even tri-brominated products if the reaction conditions are not carefully controlled.[5] The electronic and steric effects of both the hydroxyl and methoxy groups influence the regioselectivity of the bromination.
Q3: How can I minimize the formation of isomeric and polybrominated side products?
A3: To enhance the regioselectivity and minimize the formation of side products, several strategies can be employed:
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine, can provide better control over the reaction.[3]
-
Reaction Conditions: Running the reaction at a low temperature can help to control the rate of reaction and improve selectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Non-polar solvents may reduce the ionization of phenol and thus decrease the ring's activation.[5]
-
Protecting Groups: Although a more complex route, protecting the highly activating hydroxyl group can allow for more controlled bromination, followed by deprotection.
Troubleshooting Guide
Issue: Low yield of the desired this compound and a complex mixture of products observed by TLC/LC-MS.
This is a common issue stemming from a lack of regioselectivity in the bromination reaction. The primary culprits are the formation of isomeric monobrominated phenols and polybrominated species.
Potential Side Products
| Side Product Name | Structure | Comments |
| 4-Bromo-3-methoxyphenol | Isomer | Bromination at the para-position relative to the hydroxyl group. |
| 6-Bromo-3-methoxyphenol | Isomer | Bromination at the other ortho-position relative to the hydroxyl group. |
| 2,4-Dibromo-3-methoxyphenol | Dibrominated Product | A common over-bromination product. |
| 2,6-Dibromo-3-methoxyphenol | Dibrominated Product | Another possible over-bromination product. |
| 2,4,6-Tribromo-3-methoxyphenol | Tribrominated Product | Can form if reaction conditions are too harsh or excess brominating agent is used.[4][5] |
Analytical Identification of Side Products
| Analytical Method | Expected Observations |
| TLC (Thin Layer Chromatography) | Multiple spots with different Rf values. The desired product and its isomers will likely have similar polarities and may be difficult to separate. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The number and splitting patterns of the aromatic protons will differ for each isomer. The integration of the aromatic region will decrease with increased bromination. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | The mass spectrum will show the characteristic isotopic pattern for bromine-containing compounds. Isomers will have the same molecular weight but different retention times. Dibrominated and tribrominated products will have significantly higher molecular weights. |
Experimental Protocol: Synthesis of this compound using NBS
This protocol is adapted from a known procedure for the bromination of 3-methoxyphenol.[3]
Materials:
-
3-methoxyphenol
-
N-bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution, saturated
-
Diethyl ether
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
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Hexanes and Ethyl acetate (eluents)
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
At room temperature, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 12 hours.
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Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from isomeric and polybrominated side products.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-methoxyphenol
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-Bromo-3-methoxyphenol. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to navigate the complexities of this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The substrate this compound presents a unique set of challenges in Suzuki coupling reactions. The presence of two electron-donating groups (hydroxyl and methoxy) on the phenyl ring increases the electron density at the carbon bearing the bromine atom. This enhanced electron density can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl bromide bond.
Q2: What are the most critical parameters to consider when optimizing the reaction conditions?
A2: The key parameters to optimize for a successful Suzuki coupling with this compound are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Each of these components plays a crucial role in the catalytic cycle and can significantly impact the reaction yield and purity of the desired product.
Q3: Which palladium catalysts and ligands are recommended for this type of electron-rich substrate?
A3: For electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. It is often necessary to use more electron-rich and bulky phosphine ligands that can facilitate the oxidative addition step. Buchwald-type ligands such as SPhos and XPhos, in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, are highly recommended for improving reaction efficiency.
Q4: How do I select the appropriate base for the reaction?
A4: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. For challenging couplings with electron-rich substrates, stronger, non-nucleophilic bases are often more effective.[1] Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally preferred over weaker bases like sodium carbonate (Na₂CO₃).
Q5: What is the ideal solvent system for the Suzuki coupling of this compound?
A5: Aprotic polar solvents are commonly employed in Suzuki coupling reactions. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are suitable choices. In some cases, the addition of a small amount of water to create a biphasic system can be beneficial, particularly when using inorganic bases, as it can aid in their dissolution. However, anhydrous conditions are generally recommended to prevent the decomposition of the boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient Oxidative Addition: The electron-rich nature of the substrate hinders the initial step of the catalytic cycle.- Catalyst Deactivation: The palladium catalyst may be poisoned or decomposed.- Poor Base-Solvent Combination: The chosen base may not be strong enough or may have poor solubility in the solvent. | - Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃).- Increase catalyst loading: A higher catalyst concentration (e.g., 2-5 mol%) may be necessary.- Screen different bases: Test stronger bases like K₃PO₄ or Cs₂CO₃.- Optimize solvent: Try different aprotic polar solvents or a mixture (e.g., dioxane/water).- Ensure inert atmosphere: Thoroughly degas the solvent and reaction mixture to prevent catalyst oxidation. |
| Formation of Side Products (e.g., Homocoupling) | - Presence of Oxygen: Traces of oxygen can promote the homocoupling of the boronic acid.- High Reaction Temperature: Elevated temperatures can sometimes lead to side reactions.- Inefficient Transmetalation: A slow transmetalation step can allow for competing side reactions. | - Rigorous Degassing: Use freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for an extended period.- Optimize Temperature: Lower the reaction temperature and monitor the progress over a longer period.- Use a more effective base: A stronger base can accelerate the transmetalation step, minimizing the lifetime of the boronic acid in the reaction mixture. |
| Decomposition of Starting Material | - Protodebromination: The bromo group is replaced by a hydrogen atom.- Boronic Acid Decomposition: The boronic acid is unstable under the reaction conditions. | - Use anhydrous conditions: Ensure all reagents and solvents are dry to minimize protodebromination.- Choose a suitable base: Some bases can promote protodebromination; screening may be necessary.- Use a more stable boronic acid derivative: Consider using a boronic ester (e.g., a pinacol ester) which can be more robust. |
Data Presentation
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid. These conditions are based on successful protocols for structurally similar electron-rich bromophenols and should be used as a starting point for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Condition 3 (Microwave) |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(dppf)Cl₂ |
| Catalyst Loading | 3-5 mol% | 1-3 mol% | 2-5 mol% |
| Ligand | - | SPhos (2-6 mol%) | - |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0-3.0 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane | DMF |
| Temperature | 90-100 °C | 100-110 °C | 120-150 °C |
| Time | 12-24 h | 4-12 h | 15-30 min |
| Typical Yield | Moderate | Good to Excellent | Good to Excellent |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 8-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Overcoming Challenges in the Scale-up of 2-Bromo-3-methoxyphenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the synthesis and scale-up of 2-Bromo-3-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common laboratory synthesis involves a two-step process:
-
Protection of the hydroxyl group of 3-methoxyphenol, often with a tetrahydropyranyl (THP) group.
-
Directed ortho-lithiation of the protected 3-methoxyphenol using a strong base like n-butyllithium (n-BuLi), followed by quenching with a bromine source such as 1,2-dibromoethane.[1]
Alternative methods include direct bromination of 3-methoxyphenol, but this can lead to issues with regioselectivity, yielding a mixture of isomers that are difficult to separate.[2]
Q2: What are the main challenges encountered during the scale-up of this synthesis?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reaction: The ortho-lithiation step using n-BuLi is highly exothermic and requires careful temperature control to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is reduced.[3]
-
Handling of Pyrophoric Reagents: n-Butyllithium is pyrophoric and ignites spontaneously on contact with air.[4][5][6] Handling large quantities requires specialized equipment and stringent safety protocols.
-
Regioselectivity: Controlling the position of bromination is crucial. Side-products, such as other brominated isomers, can form, complicating the purification process.[2]
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture and unreacted starting materials can be challenging at a larger scale. Traditional column chromatography may not be feasible, and crystallization requires careful solvent selection and optimization.
Q3: Are there safer alternatives to using n-butyllithium and 1,2-dibromoethane?
A3: Yes, research is ongoing into safer alternatives. For the lithiation step, less pyrophoric organolithium reagents can be considered, although they may have different reactivity and selectivity. For the bromine source, other electrophilic bromine-containing compounds can be used. Continuous flow chemistry offers a significantly safer approach by handling small volumes of hazardous reagents at any given time in a controlled environment.[3][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive n-BuLi due to exposure to air or moisture. | Titrate the n-BuLi solution before use to determine its exact concentration. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[4][5][9] |
| Low reaction temperature leading to poor lithiation. | While the reaction is exothermic, it still requires a sufficient temperature to proceed. Monitor the internal temperature and consider a slight, controlled increase if the reaction is sluggish. | |
| Incomplete reaction. | Extend the reaction time for the lithiation or bromination step. Monitor the reaction progress using TLC or HPLC. | |
| Formation of multiple products (poor regioselectivity) | Reaction temperature is too high during bromination. | Maintain a low and controlled temperature during the addition of the bromine source to favor the desired ortho-bromination. |
| Incorrect choice of brominating agent. | Evaluate different brominating agents. For phenolic substrates, the choice of brominating agent and solvent can significantly impact regioselectivity. | |
| Product is an oil and does not crystallize | The product has a low melting point or is impure. | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If impurities are suspected, an additional purification step (e.g., column chromatography on a small scale) may be necessary to obtain a sample for seeding. Consider different solvent systems for crystallization.[10] |
| Uncontrolled exotherm during n-BuLi addition | Addition rate of n-BuLi is too fast. | Add the n-BuLi solution slowly and subsurface to the cooled reaction mixture. Use a syringe pump for precise control, especially at a larger scale.[3] |
| Inadequate cooling. | Ensure the cooling bath has sufficient capacity for the scale of the reaction. For larger reactors, ensure efficient heat transfer through proper agitation and jacketed cooling systems.[3] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a reported laboratory procedure and is suitable for small-scale synthesis.[1]
Materials:
-
Tetrahydropyran-2-yl-3-methoxyphenyl ether
-
n-Butyllithium (1.6 M in hexane)
-
1,2-Dibromoethane
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1N Hydrochloric acid
-
5N Sodium hydroxide
-
Saturated aqueous sodium chloride
-
Magnesium sulfate, anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve tetrahydropyran-2-yl-3-methoxyphenyl ether (10 g, 48.1 mmol) in anhydrous THF (100 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add n-butyllithium (1.6 M in hexane, 33 mL, 52.8 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
-
Cool the mixture back to 0 °C and add 1,2-dibromoethane (4.6 mL, 53.2 mmol) dropwise.
-
Let the reaction warm to room temperature and stir for approximately 14 hours.
-
Quench the reaction by adding 1N hydrochloric acid (50 mL) and stir for 1 hour.
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic phases and extract with 5N sodium hydroxide solution.
-
Cool the combined basic aqueous extracts in an ice bath and acidify to a pH of approximately 1 with 5N hydrochloric acid.
-
Extract the acidified aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the ether extracts, wash with saturated aqueous sodium chloride, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of 0% to 10% ethyl acetate in hexane to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Parameters for ortho-Lithiation
| Parameter | Condition A (Lab Scale)[1] | Condition B (Optimized for Scale-up) |
| Starting Material | THP-protected 3-methoxyphenol | THP-protected 3-methoxyphenol |
| Base | n-BuLi | n-BuLi |
| Equivalents of Base | 1.1 eq | 1.1 - 1.2 eq (titrated) |
| Solvent | THF | THF or MTBE |
| Temperature | 0 °C to RT | -20 °C to 0 °C (controlled) |
| Reaction Time | 2.5 hours | 1-2 hours (monitored by IPC) |
| Yield | ~30% (isolated) | Target >70% |
Table 2: Troubleshooting Common Side Products
| Side Product | Formation Pathway | Mitigation Strategy |
| 4-Bromo-3-methoxyphenol | Isomeric bromination | Maintain low and controlled temperature during bromination. Optimize the choice of brominating agent and solvent. |
| 3-Methoxyphenol | Incomplete lithiation or quenching | Ensure complete lithiation by extending reaction time or slightly increasing temperature. Ensure efficient mixing during quenching. |
| Dibrominated products | Excess brominating agent | Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. |
Mandatory Visualization
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 5. acs.org [acs.org]
- 6. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. coleparmer.com [coleparmer.com]
Preventing decomposition of 2-Bromo-3-methoxyphenol during reactions
Welcome to the Technical Support Center for 2-Bromo-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound during reactions?
A1: Based on the chemistry of substituted bromophenols, the primary decomposition pathways for this compound during reactions include:
-
Thermal Degradation: At elevated temperatures, brominated phenols can undergo decomposition. This process can involve the cleavage of the carbon-bromine bond and the release of hydrogen bromide (HBr). The presence of HBr can further catalyze degradation, leading to the formation of various brominated byproducts.[1][2] Studies on similar compounds like tetrabromobisphenol A (TBBPA) show that decomposition can initiate at temperatures as low as 185-200°C.[1][2]
-
Oxidative Degradation: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, especially under basic conditions. The formation of a phenoxide ion increases the electron density of the ring, making it more prone to oxidation, which can lead to colored quinone-type byproducts.
-
Dehalogenation: In the presence of certain catalysts (e.g., palladium) and reagents, undesired removal of the bromine atom (dehalogenation or hydrodehalogenation) can occur as a side reaction.
-
Side Reactions under Basic Conditions: Strong bases can deprotonate the phenolic hydroxyl group, forming a phenoxide. This can lead to undesired side reactions or incompatibility with certain reagents. For instance, in reactions involving organometallic reagents like n-butyllithium, the acidic proton of the phenol will be abstracted, consuming the reagent and potentially leading to other undesired reactions.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What could be the cause?
A2: Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors related to its decomposition or side reactions:
-
Interference of the Free Phenolic Group: The acidic proton of the hydroxyl group can react with the base used in the coupling reaction, altering the reaction conditions. More critically, the resulting phenoxide can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Homocoupling of Boronic Acid: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid reagent, which can be promoted by the presence of oxygen.[3]
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene, reducing the amount of coupling partner available.
-
Dehalogenation of the Starting Material: As mentioned in A1, the bromo substituent can be removed under the reaction conditions, leading to the formation of 3-methoxyphenol.
To address these issues, consider the strategies outlined in the Troubleshooting Guide below.
Q3: Is it necessary to protect the hydroxyl group of this compound before performing a reaction?
A3: Protecting the hydroxyl group is highly recommended for many types of reactions to prevent the issues mentioned above. The choice of protecting group depends on the specific reaction conditions. For example, in a synthesis of this compound, the precursor 3-methoxyphenol was protected as a tetrahydropyranyl (THP) ether before reaction with n-butyllithium and a bromine source.[4] This indicates that the free hydroxyl group is incompatible with strong bases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst deactivation by the phenolic group. | Protect the hydroxyl group with a suitable protecting group (e.g., Methyl, Benzyl, Silyl, or THP ether) before the reaction. |
| Reaction with base. | Use a weaker base or a base that is less likely to interact with the phenol. Alternatively, protect the hydroxyl group. | |
| Formation of Multiple Unidentified Byproducts | Thermal decomposition at high reaction temperatures. | Lower the reaction temperature and extend the reaction time. Screen for a more active catalyst that operates at lower temperatures. |
| Oxidative degradation. | Ensure the reaction is carried out under a strict inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen. Degas all solvents and reagents. | |
| Presence of 3-Methoxyphenol in the Product Mixture | Dehalogenation (loss of bromine). | Optimize the catalyst and ligand system. Some ligands can suppress dehalogenation. Reduce the reaction temperature and time. |
| Formation of Homocoupling Product (Biaryl of the Boronic Acid) | Presence of oxygen in the reaction mixture. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas. |
| Degradation of the boronic acid. | Use a slight excess of the boronic acid or consider using more stable boronate esters. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a Tetrahydropyranyl (THP) Ether
This protocol is adapted from a similar procedure for the protection of a substituted phenol and is a common method to protect hydroxyl groups.
Materials:
-
This compound
-
3,4-Dihydropyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a strong acid (e.g., HCl)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add 3,4-dihydropyran (1.2-1.5 eq).
-
Add a catalytic amount of PPTS (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Protected this compound Derivative
This is a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Protected this compound (e.g., 2-(2-Bromo-3-methoxyphenoxy)tetrahydro-2H-pyran) (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ with a ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)
Procedure:
-
To a dry Schlenk flask, add the protected this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotect the hydroxyl group using appropriate conditions for the chosen protecting group.
Visualizations
References
Troubleshooting low conversion rates in 2-Bromo-3-methoxyphenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low conversion rates in reactions involving 2-Bromo-3-methoxyphenol.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction with this compound has a very low or no conversion. What are the first steps I should take to troubleshoot?
A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction setup and components.
Initial Checks:
-
Reagent Purity: Verify the purity of your this compound and other starting materials. Impurities can inhibit catalysts or participate in side reactions.
-
Reagent Stoichiometry: Double-check all calculations to ensure the correct molar ratios of reactants, catalysts, and bases were used.
-
Inert Atmosphere: For oxygen- and moisture-sensitive reactions, such as palladium-catalyzed cross-couplings, ensure that the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that anhydrous solvents were used.[1][2] Insufficiently degassed solvents or reagents can deactivate the catalyst.[2]
A logical workflow can help diagnose the root cause of the low conversion.
Caption: Troubleshooting workflow for low product yield.[3]
Q2: I'm performing a Suzuki-Miyaura cross-coupling reaction and observing low yield. How can I optimize the reaction conditions?
A2: Suzuki-Miyaura reactions are sensitive to several parameters. Optimization often involves screening different components of the catalytic system and reaction conditions.[4]
Key Parameters for Optimization:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is critical.[3][5] For heteroaryl halides, which can be challenging, using advanced biarylphosphine ligands (e.g., SPhos, XPhos) over traditional ones (e.g., PPh₃) can significantly improve yields.[3][6]
-
Base: The base plays a crucial role in the catalytic cycle. A base that is too weak may result in a sluggish reaction, while an overly strong base can cause side reactions.[7] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are robust choices for many systems.[3][6]
-
Solvent: The solvent system must solubilize both the organic and inorganic components. Mixtures of an organic solvent (like 1,4-dioxane or toluene) with water are very common and effective.[6][8] The ratio can be adjusted to optimize solubility and reaction rate.
-
Temperature: Lower temperatures generally favor selectivity, but higher temperatures may be required to drive the reaction to completion.[3] A good starting point is 80-100°C.[1][3]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Good starting points for general cross-coupling.[5] |
| Ligand | SPhos or XPhos | Often required for more challenging couplings to improve catalytic activity.[3] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Effective and commonly used for a wide range of substrates.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Ensures solubility of both organic substrate and inorganic base.[5][8] |
| Temperature | 80-100 °C | Balances reaction rate and potential for side reactions.[1] |
Q3: My reaction is producing significant side products. What are the likely side reactions and how can I minimize them?
A3: The formation of side products can significantly reduce the yield of the desired product. Common side reactions with aryl bromides include protodebromination (replacement of bromine with hydrogen) and homocoupling of the starting materials.
Strategies to Minimize Side Products:
-
Protodebromination: This often occurs when the catalytic cycle is inefficient or when moisture is present. Ensure strictly anhydrous and inert conditions. Using a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid in a Suzuki reaction) can also help.[2]
-
Homocoupling: This can be minimized by controlling the reaction temperature and using the appropriate catalyst and ligand system. Slower addition of reagents can sometimes be beneficial.
-
Reaction with Solvent/Base: In some cases, the nucleophilic base or solvent can react with the starting material, especially at elevated temperatures.[9] If this is suspected, screening less nucleophilic bases (e.g., Cs₂CO₃) or different solvents may be necessary.[6]
Frequently Asked Questions (FAQs)
Q1: How does the reactivity of the C-Br bond in this compound compare to other halogens?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[5] The C-Br bond in this compound is significantly more reactive than a C-Cl bond, allowing for selective functionalization if both are present on a molecule.[2] This reactivity makes it a versatile substrate for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3]
Q2: Can the methoxy group on the ring influence the reaction's outcome?
A2: Yes, the methoxy group is an electron-donating group. This can increase the electron density of the aromatic ring, which may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromophenol.[3] However, this electronic effect is generally not strong enough to prevent cross-coupling reactions and the inherent reactivity of the C-Br bond remains dominant.
Q3: Are there any specific safety precautions for working with this compound?
A3: Yes. This compound is harmful if swallowed.[10] It is important to handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhaling dust or vapors.[1] Always consult the Safety Data Sheet (SDS) before use.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for the arylation of this compound and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)[1]
-
Degassed solvent system (e.g., 1,4-Dioxane/Water mixture)[1]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Reaction: Stir the mixture and heat to the desired temperature (e.g., 80-110 °C).[1]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[11]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C7H7BrO2 | CID 15073622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
Minimizing isomer formation during the bromination of 3-methoxyphenol
This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing isomer formation during the bromination of 3-methoxyphenol, ensuring higher yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers formed during the bromination of 3-methoxyphenol?
The electrophilic bromination of 3-methoxyphenol typically yields a mixture of monobrominated isomers. The main products are 2-bromo-3-methoxyphenol and 4-bromo-3-methoxyphenol. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, both being ortho-, para-directing, lead to substitution at positions 2, 4, and 6. Due to steric hindrance from the two existing substituents, substitution at position 6 is less favored.
Q2: Which factors primarily influence the regioselectivity of the bromination reaction?
Several factors can influence the ratio of isomers formed:
-
Brominating Agent: The choice of brominating agent is critical. Milder agents like N-bromosuccinimide (NBS) are often preferred over harsher agents like molecular bromine (Br₂) to control the reaction and prevent over-bromination.[1]
-
Solvent: The polarity of the solvent can affect the electrophilicity of the brominating species and thus the isomer distribution.
-
Temperature: Lower reaction temperatures generally favor higher selectivity.
-
Protecting Groups: Protecting the highly activating hydroxyl group can be a strategy to direct the bromination to a specific position.[2]
Q3: What are common side products other than isomers?
Besides the formation of constitutional isomers, other potential side products include:
-
Polybrominated Products: Dibrominated or even tribrominated phenols can form, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh.[3]
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored, tarry, or polymeric materials, reducing the yield of the desired brominated products.[3]
Troubleshooting Guide
Issue 1: Low yield of the desired 4-bromo-3-methoxyphenol and a high proportion of the 2-bromo isomer.
-
Possible Cause: Standard bromination conditions with agents like NBS in common solvents can lead to significant formation of the ortho-isomer. A reported experiment using NBS in THF resulted in a 49% yield of 2-bromo-5-methoxy-phenol and only a 24% yield of the 4-bromo isomer.[4]
-
Troubleshooting & Optimization:
-
Change the Brominating System: Consider using a system known for higher para-selectivity. The use of trimethylsilyl bromide (TMSBr) in combination with sterically hindered sulfoxides has been shown to significantly favor para-bromination of phenols.[5][6] This preference is suggested to arise from a hydrogen bonding interaction between the thioether byproduct and the phenolic hydroxyl group, sterically favoring bromination at the para position.[5]
-
Solvent Choice: The choice of solvent can influence regioselectivity. Experiment with less polar aprotic solvents.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to enhance selectivity.
-
Issue 2: Formation of significant amounts of polybrominated products.
-
Possible Cause: Use of excess brominating agent or a highly reactive brominating system.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use one equivalent or slightly less to favor mono-bromination.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low concentration of the electrophile, minimizing the chance of multiple substitutions on the same ring.[3]
-
Milder Reagents: Utilize a less reactive brominating agent. NBS is generally a good choice for controlled monobromination compared to Br₂.[1]
-
Issue 3: The reaction mixture turns dark brown or black, with the formation of tarry byproducts.
-
Possible Cause: Oxidation of the phenol starting material or product. Phenols are sensitive to oxidation, which can be accelerated by heat, light, or the presence of oxidizing impurities.[3]
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.[3]
-
Purity of Reagents: Ensure that the 3-methoxyphenol and the solvent are pure and free from any oxidizing contaminants.
-
Temperature Management: Avoid unnecessarily high temperatures, as this can promote oxidation.[3]
-
Work-up: Upon completion, promptly quench the reaction and proceed with the work-up to isolate the product from potentially reactive species.
-
Issue 4: Difficulty in separating the 2-bromo and 4-bromo isomers.
-
Possible Cause: The isomers often have very similar physical properties, making separation by standard techniques challenging.[2]
-
Troubleshooting & Optimization:
-
Flash Chromatography: Careful flash column chromatography on silica gel is the most common method for separation. A gradient elution with a solvent system like hexanes and ethyl acetate may be required to achieve good separation.[4]
-
Protecting Group Strategy: An alternative approach is to protect the hydroxyl group of 3-methoxyphenol (e.g., as a silyl ether or acetate) before bromination.[2] The steric bulk of the protecting group can enhance the selectivity of the bromination. Subsequent deprotection would then yield the desired isomer in higher purity.
-
Data Presentation
Table 1: Isomer Distribution in the Bromination of 3-Methoxyphenol with NBS
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield (%) | Reference |
| 3-methoxyphenol | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Room Temp. | This compound | 49% | [4] |
| 3-methoxyphenol | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Room Temp. | 4-bromo-3-methoxyphenol | 24% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Bromination with N-Bromosuccinimide (NBS) [4]
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature.
-
Reagent Addition: Add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions to the stirred solution.
-
Reaction: Stir the resulting yellow reaction mixture at room temperature for 12 hours.
-
Work-up:
-
Quench the reaction by adding a saturated sodium bicarbonate solution (5 mL).
-
Extract the product with diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes to separate the isomers.
-
Visualizations
Caption: Reaction scheme for the bromination of 3-methoxyphenol with NBS.
Caption: Troubleshooting flowchart for common bromination issues.
Caption: Step-by-step workflow for the bromination experiment.
References
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 5. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 6. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
Effective workup procedures for 2-Bromo-3-methoxyphenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective workup procedures for the synthesis of 2-Bromo-3-methoxyphenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and workup of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the experimental process. Consider the following:
-
Incomplete Reaction: The bromination of 3-methoxyphenol can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. For the bromination of phenols, using a non-polar solvent like dichloromethane or carbon disulfide can sometimes improve selectivity and yield.[1] Running the reaction at a lower temperature may also help to minimize side reactions.[1]
-
Loss of Product During Workup: this compound has some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) by performing multiple extractions (at least 3x). Acidifying the aqueous layer to a pH of ~1 before extraction can help to protonate the phenol, making it more soluble in the organic phase.[2]
-
Improper pH Adjustment: During the workup, ensure the pH is carefully controlled. When performing a basic wash to remove acidic impurities, avoid using a strong base for an extended period, as it may lead to product degradation.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Question: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I remove them?
-
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities in the synthesis of this compound are:
-
Unreacted Starting Material (3-Methoxyphenol): If the reaction has not gone to completion, you will have remaining starting material. This can often be removed by a careful basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup, as the starting phenol is more acidic than the brominated product.
-
Isomeric Byproducts: The bromination of 3-methoxyphenol can lead to the formation of isomeric products, primarily 4-Bromo-3-methoxyphenol and 6-Bromo-3-methoxyphenol.[3] The formation of these isomers is a significant challenge in this synthesis.
-
Dibrominated Products: If an excess of the brominating agent is used or if the reaction conditions are too harsh, dibromination of the phenol ring can occur.
Purification Strategy: The most effective method for removing these isomers and other impurities is flash column chromatography on silica gel.[2][3] A gradient elution with a mixture of hexanes and ethyl acetate is typically used to separate the desired product from the impurities.[2]
-
Issue 3: Difficulty in Separating Isomeric Products
-
Question: I am struggling to separate the this compound from its isomers using column chromatography. What can I do?
-
Answer: Separating constitutional isomers can be challenging due to their similar polarities. Here are some tips to improve separation:
-
Optimize the Solvent System: A shallow gradient of a less polar solvent system (e.g., a small percentage of ethyl acetate in hexanes) will often provide better resolution. Experiment with different solvent systems, such as dichloromethane/hexanes or toluene/ethyl acetate.
-
Use a Longer Column: A longer chromatography column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can lead to a more uniform band and better separation compared to wet loading in a solvent.
-
Consider an Alternative Synthetic Route: If regioselectivity is a persistent issue, an alternative synthesis that directs the bromination to the desired position might be a better approach. One such method involves the ortho-lithiation of a protected 3-methoxyphenol followed by quenching with a bromine source.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A common and straightforward method is the electrophilic bromination of 3-methoxyphenol using N-Bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF).[3]
Q2: What is the purpose of the sodium bicarbonate wash in the workup procedure?
A2: The sodium bicarbonate wash is a mild basic wash used to neutralize any acidic byproducts from the reaction, such as hydrobromic acid (HBr) that may be formed. It also helps to remove any unreacted acidic starting material (3-methoxyphenol).[3]
Q3: Why is a brine wash performed during the workup?
A3: A brine (saturated aqueous sodium chloride solution) wash is used to remove the majority of the water that may be dissolved in the organic layer. This helps to pre-dry the organic phase before the addition of a solid drying agent like anhydrous sodium sulfate or magnesium sulfate, making the drying process more efficient.[3]
Q4: What are the key safety precautions to take during the synthesis and workup?
A4: Brominating agents like NBS are corrosive and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used are flammable and should be kept away from ignition sources.
Quantitative Data
The following table summarizes the yields obtained from different synthetic routes for this compound.
| Starting Material | Brominating Agent/Reagents | Solvent | Yield (%) | Reference |
| 3-Methoxyphenol | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 49 | [3] |
| Tetrahydropyran-2-yl-3-methoxyphenyl ether | n-Butyllithium, 1,2-Dibromoethane | Tetrahydrofuran (THF) | 30 | [2] |
Experimental Protocols
Protocol 1: Bromination of 3-Methoxyphenol with NBS [3]
-
Reaction Setup: Dissolve 3-methoxyphenol (1.0 eq) in tetrahydrofuran (THF).
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Synthesis via ortho-Lithiation [2]
-
Protection of Phenol: Protect the hydroxyl group of 3-methoxyphenol as a tetrahydropyranyl (THP) ether.
-
ortho-Lithiation: Dissolve the protected phenol in dry THF and cool to 0 °C. Add n-butyllithium dropwise and stir the reaction mixture at room temperature.
-
Bromination: Cool the reaction mixture to 0 °C and add 1,2-dibromoethane dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Deprotection and Workup: Quench the reaction with 1N hydrochloric acid and stir. Extract the aqueous layer with diethyl ether (3x).
-
Base Extraction: Combine the organic layers and extract with 5N sodium hydroxide solution.
-
Acidification and Extraction: Cool the basic aqueous layer and acidify with 5N hydrochloric acid to pH ~1. Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the final organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography.
Visualizations
References
Validation & Comparative
Navigating the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-3-methoxyphenol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-methoxyphenol, offering insights through comparison with structurally related compounds and supported by established experimental protocols.
Elucidating the Molecular Fingerprint: ¹H and ¹³C NMR Spectral Data
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz) |
| This compound (Predicted) | ~7.0-7.2 (m, 1H, H-6), ~6.8-7.0 (m, 1H, H-4), ~6.7-6.9 (m, 1H, H-5), ~5.5-6.0 (s, 1H, OH), ~3.9 (s, 3H, OCH₃) |
| 2-Bromo-4-methoxyphenol[1] | 7.01 (d, J = 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), 6.78 (dd, J = 2.91, 2.88 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H) |
| 4-Bromo-3-methoxyphenol[1] | 7.34 (d, J = 8.52 Hz, 1H), 6.60 (d, J = 2.85 Hz, 1H), 6.42 (dd, J = 2.88, 2.85 Hz, 1H), 5.49 (s, 1H), 3.77 (s, 3H) |
| 2-Bromo-5-methoxyphenol[1] | 7.32 (d, J = 8.85 Hz, 1H), 6.45 (d, J = 2.68 Hz, 1H), 6.34 (dd, J = 2.71, 2.71 Hz, 1H), 4.94 (s, 1H), 3.86 (s, 3H) |
| 3-Methoxyphenol[2] | 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | δ (ppm) |
| This compound (Predicted) | ~155 (C-OH), ~150 (C-OCH₃), ~125 (C-H), ~120 (C-H), ~115 (C-Br), ~110 (C-H), ~56 (OCH₃) |
| 2-Bromo-4-methoxyphenol[1] | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99 |
| 4-Bromo-3-methoxyphenol[1] | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19 |
| 2-Bromo-5-methoxyphenol[1] | 160.61, 153.00, 131.95, 108.45, 101.67, 100.89, 55.55 |
| 3-Methoxyphenol[2] | 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 |
Standardized Experimental Protocols for NMR Analysis
Reproducible and high-quality NMR data is contingent on standardized experimental procedures. The following protocols outline the methodology for sample preparation and acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
¹H NMR Spectral Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectral Acquisition:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 0 to 200 ppm
Visualizing Molecular Structures for Comparative Analysis
To facilitate a clearer understanding of the structural relationships and their influence on the NMR spectra, the following diagrams illustrate the chemical structures of this compound and its comparative analogues.
References
Comparative Guide to Purity Determination of 2-Bromo-3-methoxyphenol: GC-MS vs. HPLC-UV
For researchers and professionals in drug development, accurate determination of the purity of intermediates like 2-Bromo-3-methoxyphenol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Method Comparison
The choice between GC-MS and HPLC-UV for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity, and the nature of the information sought (e.g., simple purity assay vs. impurity identification).
| Parameter | GC-MS with Derivatization | HPLC-UV (Reverse Phase) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection and identification based on mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on UV absorbance. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.998 |
| Precision (%RSD) | < 2% | < 3% |
| Sample Throughput | Moderate (derivatization step adds time) | High |
| Impurity Identification | Excellent (mass spectra provide structural information) | Limited (based on retention time and UV spectra) |
Experimental Protocols
GC-MS Method with Derivatization
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, phenolic compounds like this compound can exhibit poor peak shape due to their polar hydroxyl group.[1] To address this, a derivatization step is often employed to increase volatility and improve chromatographic performance.[2][3] Acetylation with acetic anhydride is a common and effective derivatization method for phenols.[1][3]
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 100 µL of pyridine and 150 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
The derivatized solution is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Impurity identification can be performed by comparing the mass spectra of the minor peaks to spectral libraries (e.g., NIST).
HPLC-UV Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. A reverse-phase method is typically suitable for moderately polar compounds like this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound).
3. Data Analysis:
Similar to the GC-MS method, purity is calculated using the area percentage method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Comparison
To better illustrate the processes and their comparison, the following diagrams are provided.
Caption: GC-MS Experimental Workflow for Purity Analysis.
Caption: Logical Comparison of GC-MS and HPLC-UV Methods.
Conclusion
Both GC-MS with derivatization and reverse-phase HPLC-UV are viable methods for determining the purity of this compound.
-
GC-MS is the preferred method when high sensitivity and definitive identification of impurities are required. The mass spectral data provides invaluable structural information that is crucial during process development and for regulatory submissions.
-
HPLC-UV is a more straightforward and higher-throughput method, making it well-suited for routine quality control testing where the impurity profile is already well-characterized.
The selection of the most appropriate method will depend on the specific requirements of the analysis at each stage of the drug development process. For comprehensive characterization, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity.
References
A Researcher's Guide to Differentiating 2-Bromo-3-methoxyphenol Isomers Using Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers, such as those of 2-Bromo-3-methoxyphenol, possess the same molecular formula but differ in the arrangement of substituents on the benzene ring. These subtle structural variations can lead to significant differences in chemical reactivity and biological activity. This guide provides an objective comparison of spectroscopic methods for unequivocally distinguishing this compound from its common positional isomers, supported by experimental data and detailed protocols.
Spectroscopic Comparison of Bromomethoxyphenol Isomers
The primary techniques for differentiating these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides unique structural information.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each isomer.
Key Differentiating Features in ¹H NMR:
-
Number of Aromatic Signals: The symmetry of the molecule determines the number of distinct proton signals in the aromatic region (typically 6.0-8.0 ppm).
-
Splitting Patterns: The arrangement of neighboring protons dictates the multiplicity of each signal (singlet, doublet, triplet, doublet of doublets).
-
Coupling Constants (J): The magnitude of the J-coupling constant reveals the relative positions of the coupled protons:
-
ortho-coupling (³J): ~7-9 Hz
-
meta-coupling (⁴J): ~2-3 Hz
-
para-coupling (⁵J): ~0-1 Hz
-
The following table summarizes the expected ¹H NMR data for this compound and several of its isomers, based on published spectral data.[1]
| Compound | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | OCH₃ (s, 3H) | OH (s, 1H) |
| This compound | Three distinct signals in the aromatic region are expected. | ~3.8-3.9 | Variable |
| 2-Bromo-4-methoxyphenol | 7.01 (d, J=2.9), 6.94 (d, J=8.9), 6.78 (dd, J=8.9, 2.9)[1] | 3.75 | 5.23 |
| 2-Bromo-5-methoxyphenol | 7.32 (d, J=8.9), 6.45 (d, J=2.7), 6.34 (dd, J=8.9, 2.7)[1] | 3.86 | 4.94 |
| 4-Bromo-2-methoxyphenol | 7.00-6.97 (m, 2H), 6.80 (d, J=8.2)[1] | 3.88 | 5.51 |
| 4-Bromo-3-methoxyphenol | 7.34 (d, J=8.5), 6.60 (d, J=2.9), 6.42 (dd, J=8.5, 2.9)[1] | 3.77 | 5.49 |
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of unique carbon environments in the molecule. For substituted benzenes, the chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Key Differentiating Features in ¹³C NMR:
-
Number of Signals: The number of distinct signals in the aromatic region (typically 100-160 ppm) corresponds to the number of non-equivalent carbon atoms.
-
Chemical Shifts: The electronegativity and resonance effects of the -Br, -OH, and -OCH₃ groups cause characteristic shifts for the substituted carbons (C-Br, C-OH, C-OCH₃) and the unsubstituted carbons.
The table below presents ¹³C NMR data for several bromomethoxyphenol isomers.[1]
| Compound | Aromatic Carbon Signals (δ, ppm) | OCH₃ (ppm) |
| This compound | Six distinct signals are expected in the aromatic region. | ~56.0 |
| 2-Bromo-4-methoxyphenol | 153.8, 146.5, 116.9, 116.3, 115.4, 109.9[1] | 56.0 |
| 2-Bromo-5-methoxyphenol | 160.6, 153.0, 132.0, 108.5, 101.7, 100.9[1] | 55.6 |
| 4-Bromo-2-methoxyphenol | 147.2, 144.9, 124.2, 115.8, 114.2, 111.6[1] | 56.2 |
| 4-Bromo-3-methoxyphenol | 156.8, 156.1, 133.4, 108.5, 102.3, 100.5[1] | 56.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present. While all isomers will exhibit similar characteristic absorptions for the O-H, C-O, and aromatic C=C bonds, the "fingerprint region" (below 1500 cm⁻¹) can reveal differences in the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic ring.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Phenol) | 3600 - 3100 (broad)[2] | The broadness is due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Present in all isomers. |
| Aliphatic C-H Stretch (OCH₃) | 3000 - 2850 | Present in all isomers. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are expected. |
| C-O Stretch (Aryl Ether & Phenol) | 1275 - 1200, 1075 - 1020 | The exact positions can vary slightly between isomers. |
| C-H Out-of-Plane Bending | 900 - 675 | Highly diagnostic of the aromatic substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. All bromomethoxyphenol isomers have the same molecular weight (203.03 g/mol ).[3]
Key Differentiating Features in MS:
-
Molecular Ion (M⁺): All isomers will show a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₇H₇BrO₂, the peaks will be at m/z 202 and 204.[4]
-
Fragmentation Pattern: While challenging for positional isomers, high-resolution mass spectrometry may reveal subtle differences in the relative abundances of fragment ions resulting from the loss of radicals such as ·CH₃, ·OCH₃, or ·Br.
Experimental Workflow and Protocols
The following workflow outlines the systematic approach to distinguishing this compound isomers.
Caption: Workflow for the spectroscopic identification of bromomethoxyphenol isomers.
Experimental Protocols
1. NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. The spectral width should cover a range of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds and several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio. The spectral width should cover 0-200 ppm.[1]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform) and place it in a liquid sample cell.
-
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example, starting at 50°C, holding for 2 minutes, and then ramping at 10°C/min to 250°C.
-
MS Conditions: Use a standard EI energy of 70 eV. Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.[3][4]
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish this compound from its various positional isomers, ensuring the structural integrity of their compounds for further research and development.
References
A Comparative Analysis of 2-Bromo-3-methoxyphenol and Other Brominated Phenols for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, synthesis, and potential biological activities of 2-Bromo-3-methoxyphenol in comparison to other notable brominated phenols. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, supported by experimental data and detailed protocols to inform future research and development.
Brominated phenols are a class of compounds that have garnered significant interest in the scientific community due to their diverse applications, ranging from intermediates in organic synthesis to their presence in marine natural products with potent biological activities. This guide focuses on this compound, providing a comparative analysis with other structurally related brominated phenols such as 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental physicochemical properties of these compounds is crucial for predicting their behavior in various chemical and biological systems. The following table summarizes key properties for this compound and selected comparators.
| Property | This compound | 4-Bromophenol | 2,4-Dibromophenol | 2,4,6-Tribromophenol |
| Molecular Formula | C₇H₇BrO₂[1][2] | C₆H₅BrO | C₆H₄Br₂O | C₆H₃Br₃O |
| Molecular Weight | 203.03 g/mol [1][3] | 173.01 g/mol | 251.90 g/mol | 330.80 g/mol |
| Melting Point (°C) | 74-79[3] | 63-66 | 37-40 | 90-94 |
| Boiling Point (°C) | 246.5 (Predicted)[2] | 236 | 241 | 244-245 |
| Density (g/cm³) | 1.585 (Predicted)[2] | 1.84 | ~1.6 | ~2.55 |
| LogP (Predicted) | 2.5 | 2.59 | 3.2 | 3.8 |
Synthesis of Brominated Phenols: Experimental Protocols
The synthesis of brominated phenols is a fundamental process in organic chemistry, with various methods available for their preparation. Below are detailed experimental protocols for the synthesis of this compound and a general method for the bromination of phenols.
Synthesis of this compound
Method 1: Bromination of 3-Methoxyphenol
This method involves the direct bromination of 3-methoxyphenol.
-
Materials: 3-methoxyphenol, N-bromosuccinimide (NBS), Acetone, Cyclohexane.
-
Procedure:
-
In a clean, dry 25 mL round-bottom flask equipped with a medium stir bar, combine 1.5 equivalents of NBS with 20 mL of acetone until dissolved.[4]
-
In a separate clean, dry 50 mL round-bottom flask equipped with a medium stir bar, add 1 equivalent of 3-methoxyphenol.[4]
-
Once the NBS has dissolved, transfer the contents of the 25 mL round-bottom flask to the 50 mL round-bottom flask containing the 3-methoxyphenol using a glass syringe while stirring.[4]
-
Quench the reaction after one minute of stirring.[4] This procedure has been reported to result in a 100% GC yield of 4-bromo-3-methoxyphenol, a structural isomer.[4] A similar approach can be adapted for the synthesis of this compound, though purification to separate isomers will be necessary.
-
Method 2: From 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)-
This multi-step synthesis provides an alternative route to this compound.
-
Materials: 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)-, n-butyllithium, 1,2-dibromoethane, Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid, Sodium hydroxide.
-
Procedure:
-
Dissolve 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- in THF.
-
Add n-butyllithium dropwise and stir at room temperature.
-
Cool the reaction mixture and add 1,2-dibromoethane dropwise.
-
Stir the reaction at room temperature.
-
Quench the reaction with hydrochloric acid.
-
Extract the aqueous phase with diethyl ether.
-
Perform a basic extraction with sodium hydroxide solution, followed by acidification and re-extraction with diethyl ether.
-
The resulting residue is purified by silica gel column chromatography to yield this compound.
-
The following diagram illustrates the general workflow for the synthesis and purification of a brominated phenol.
Caption: General workflow for the synthesis and purification of bromophenols.
Biological Activities: A Comparative Perspective
While direct comparative biological data for this compound is limited, the activities of other brominated and methoxylated phenols can provide valuable insights into its potential. Phenolic compounds are well-known for their antioxidant and anticancer properties.
Antioxidant Activity
The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The substitution pattern on the aromatic ring significantly influences this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of chemical compounds.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), Test compounds (dissolved in a suitable solvent), Positive control (e.g., Trolox or Gallic Acid), 96-well microplate, Spectrophotometer.
-
Procedure:
-
Add a defined volume of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes).[5]
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test compound.
-
The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
-
The following diagram outlines the workflow for a typical antioxidant assay.
Caption: Workflow for a typical in vitro antioxidant assay.
Anticancer Activity
Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of bromine and methoxy groups can modulate this activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Materials: Cancer cell line of interest, Cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Solubilization solution (e.g., DMSO), 96-well plate, Incubator, Microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.[6]
-
Add a solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).[6]
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[6]
-
Potential Signaling Pathways
The biological activities of phenolic compounds are often mediated through their interaction with various cellular signaling pathways. Based on studies of related compounds, this compound may potentially modulate pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in inflammation and cancer.
-
NF-κB Signaling Pathway: Polyphenols have been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκB.[2][3]
-
MAPK Signaling Pathway: The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Abnormalities in this pathway are linked to carcinogenesis, and dietary polyphenols have been observed to interfere with this pathway.[7][8]
-
PI3K/Akt Signaling Pathway: This pathway is critical for cell growth, proliferation, and survival. Polyphenols can inhibit this pathway, which is often hyperactivated in various cancers.[9][10]
The following diagram illustrates the potential interaction of a brominated phenol with the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by a brominated phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 2-Bromo-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Bromo-3-methoxyphenol. It offers an objective evaluation of spectroscopic and chromatographic methods, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate techniques for identification, purity assessment, and quality control.
Introduction to Analytical Approaches
The robust characterization of a chemical entity like this compound is fundamental in research and drug development to ensure its identity, purity, and consistency. A multi-faceted analytical approach, employing both spectroscopic and chromatographic techniques, is essential for a comprehensive understanding of the molecule. Spectroscopy provides insights into the molecular structure and functional groups, while chromatography is pivotal for separating the compound from impurities and for quantitative analysis.
This guide will focus on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound. Furthermore, a comparison with its isomers, 4-Bromo-3-methoxyphenol and 2-Bromo-5-methoxyphenol, will be presented to highlight the differentiating capabilities of these analytical methods.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide unique fingerprints of the compound.
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and its isomers. This data is essential for distinguishing between these closely related compounds.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ [ppm] | ¹³C NMR (100 MHz, CDCl₃) δ [ppm] |
| This compound | ~7.1-7.3 (m, 1H), ~6.8-7.0 (m, 2H), ~5.5 (s, 1H, OH), ~3.9 (s, 3H, OCH₃) | ~156-158, ~145-147, ~123-125, ~118-120, ~113-115, ~110-112, ~56-58 |
| 4-Bromo-3-methoxyphenol [1] | 7.34 (d, J = 8.52 Hz, 1H), 6.60 (d, J = 2.85 Hz, 1H), 6.42 (dd, J = 8.52, 2.85 Hz, 1H), 5.49 (s, 1H, OH), 3.77 (s, 3H, OCH₃) | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19 |
| 2-Bromo-5-methoxyphenol [1] | 7.32 (d, J = 8.85 Hz, 1H), 6.45 (d, J = 2.68 Hz, 1H), 6.34 (dd, J = 8.85, 2.68 Hz, 1H), 4.94 (s, 1H, OH), 3.86 (s, 3H, OCH₃) | 160.61, 153.00, 131.95, 108.45, 101.67, 100.89, 55.55 |
Note: The data for this compound is predicted based on general principles and comparison with its isomers, as specific literature data was not available.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and reference to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Expected IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (phenol) | 3200-3600 | Broad, strong absorption due to hydrogen bonding. |
| C-H (aromatic) | 3000-3100 | Medium to weak absorptions. |
| C-H (methyl) | 2850-2960 | Medium absorptions. |
| C=C (aromatic) | 1450-1600 | Multiple medium to strong absorptions. |
| C-O (phenol) | 1200-1260 | Strong absorption. |
| C-O (ether) | 1020-1075 (asymmetric) & 1200-1275 (symmetric) | Strong absorptions. |
| C-Br | 500-600 | Medium to strong absorption. |
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the pure KBr pellet or solvent for subtraction.
Chromatographic Characterization
Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, and byproducts, as well as for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass fragmentation data, which is highly specific for compound identification.
Expected GC-MS Data for this compound
-
Molecular Ion (M⁺): A pair of peaks at m/z 202 and 204 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Peaks:
-
Loss of a methyl group (-CH₃): [M-15]⁺
-
Loss of a methoxy group (-OCH₃): [M-31]⁺
-
Loss of a bromine atom (-Br): [M-79/81]⁺
-
Other fragments arising from the cleavage of the aromatic ring.
-
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation (with derivatization for improved volatility):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. It is particularly useful for assessing the purity of this compound and for separating it from its isomers.
Comparative HPLC Performance
The separation of bromophenol isomers can be challenging due to their similar physicochemical properties. The choice of stationary phase and mobile phase composition is critical for achieving good resolution.
| Parameter | This compound (Expected) | 4-Bromo-3-methoxyphenol (Expected) | 2-Bromo-5-methoxyphenol (Expected) |
| Retention Time (min) | Dependent on exact conditions, but expected to be distinct from isomers. | --- | --- |
| Resolution (Rs) | > 1.5 between isomers is desirable for accurate quantification. | --- | --- |
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Conclusion
The comprehensive characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR and IR spectroscopy are fundamental for unambiguous structural elucidation and functional group identification. GC-MS provides crucial information on molecular weight and fragmentation patterns, which is highly specific for identification, especially when dealing with isomers. HPLC is the preferred method for purity assessment and quantitative analysis due to its high resolution and sensitivity. By employing the methodologies outlined in this guide, researchers can confidently characterize this compound and its related compounds, ensuring the quality and reliability of their scientific work.
References
A Comparative Analysis of the Reactivity of 2-Bromo-3-methoxyphenol and 2-Bromo-5-methoxyphenol for Pharmaceutical Synthesis
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of two closely related brominated methoxyphenol isomers: 2-Bromo-3-methoxyphenol and 2-Bromo-5-methoxyphenol. A thorough understanding of the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of complex pharmaceutical compounds. This document outlines their comparative performance in key synthetic transformations, supported by an analysis of their electronic and steric properties, and provides detailed experimental protocols for reactions of interest.
Introduction to Isomeric Reactivity
This compound and 2-Bromo-5-methoxyphenol are structural isomers that, while possessing the same molecular formula, exhibit different chemical behaviors due to the varied positioning of their functional groups. The relative orientation of the bromo, methoxy, and hydroxyl substituents on the aromatic ring significantly influences the electron density distribution and steric environment, thereby dictating their reactivity in a range of important synthetic reactions, including cross-coupling, etherification, and electrophilic substitution.
Electronic and Steric Effects on Reactivity
The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the hydroxyl (-OH), methoxy (-OCH3), and bromo (-Br) groups. Both -OH and -OCH3 are activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. Conversely, the bromine atom is a deactivating, ortho, para-directing group due to its electron-withdrawing inductive effect.
In This compound , the hydroxyl and methoxy groups are meta to each other. The positions ortho and para to the strongly activating hydroxyl group are C2, C4, and C6. The C2 position is blocked by the bromine atom. The C6 position is ortho to the hydroxyl group and para to the methoxy group, making it highly activated. The C4 position is para to the hydroxyl group and ortho to the methoxy group, also resulting in high electron density.
In 2-Bromo-5-methoxyphenol , the hydroxyl and methoxy groups are para to each other. This alignment leads to a strong, concerted activation of the positions ortho to both groups (C2 and C6). However, the C2 position is substituted with bromine. The positions ortho to the hydroxyl group are C2 and C6, and the positions ortho to the methoxy group are C4 and C6. The C6 position is therefore highly activated.
The following diagram illustrates the electronic influence of the substituents on the aromatic rings of the two isomers.
Caption: Electronic and Steric Features of the Isomers.
Comparative Reactivity in Key Synthetic Transformations
While direct side-by-side comparative studies are limited, the following sections provide an analysis of the expected reactivity based on established chemical principles, supplemented with illustrative data.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The reactivity of the aryl bromide is influenced by the electronic density at the carbon bearing the bromine. For both isomers, the presence of electron-donating groups (-OH and -OCH3) can increase the electron density on the aromatic ring, which may slightly decrease the rate of oxidative addition to the palladium(0) catalyst compared to an unsubstituted bromobenzene. However, the relative positions of these groups will modulate this effect.
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75-85 |
| 2-Bromo-5-methoxyphenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 10 | ~80-90 |
Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual results may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is dependent on the electronic nature of the aryl halide. The electron-rich nature of both substrates can make the oxidative addition step more challenging compared to electron-deficient aryl halides.
Table 2: Illustrative Comparison for Buchwald-Hartwig Amination with Aniline
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~70-80 |
| 2-Bromo-5-methoxyphenol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | ~75-85 |
Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual results may vary.
Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of the phenoxide, formed by deprotonation of the phenolic hydroxyl group, with an alkyl halide. The acidity of the phenol is a key factor. The electron-withdrawing inductive effect of the bromine atom will increase the acidity of the phenol in both isomers compared to methoxyphenol itself. The relative positions of the methoxy and bromo groups will have a more subtle effect on the pKa.
Table 3: Illustrative Comparison for Williamson Ether Synthesis with Iodomethane
| Substrate | Base | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | K₂CO₃ | CH₃I | Acetone | 60 | 6 | >95 |
| 2-Bromo-5-methoxyphenol | K₂CO₃ | CH₃I | Acetone | 60 | 6 | >95 |
Note: The data in this table is illustrative and based on typical yields for similar substrates. As the reaction occurs at the phenolic -OH, significant differences in yield are not expected under standard conditions.
Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution reactions are highly sensitive to the directing effects of the substituents. For 3-substituted phenols, nitration typically occurs at the positions activated by the hydroxyl and methoxy groups. A study on the nitration of 3-methoxyphenol using cerium(IV) ammonium nitrate (CAN) showed exclusive nitration at the C2 position, ortho to the hydroxyl and methoxy groups, in 90% yield[1]. This suggests that for this compound, the remaining activated positions (C4 and C6) would be the primary sites of substitution. In contrast, for 2-Bromo-5-methoxyphenol, the C6 position is strongly activated by both the para-hydroxyl and the ortho-methoxy groups, making it the most likely site for electrophilic attack.
Table 4: Predicted Regioselectivity in Nitration
| Substrate | Major Nitration Product(s) | Predicted Rationale |
| This compound | 2-Bromo-3-methoxy-6-nitrophenol and/or 2-Bromo-3-methoxy-4-nitrophenol | Substitution at positions activated by both -OH and -OCH₃ groups. |
| 2-Bromo-5-methoxyphenol | 2-Bromo-5-methoxy-6-nitrophenol | Strong concerted activation of the C6 position by the para -OH and ortho -OCH₃ groups. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add the bromomethoxyphenol (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
A Comparative Guide to HPLC Analysis for Isomeric Purity of 2-Bromo-3-methoxyphenol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 2-Bromo-3-methoxyphenol is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Positional isomers, which differ only in the substitution pattern on the aromatic ring, can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for resolving and quantifying these closely related impurities.
This guide provides a comparative overview of different HPLC methodologies for assessing the isomeric purity of this compound. We will explore the performance of various stationary phases and mobile phase compositions, supported by detailed experimental protocols, to assist you in selecting the most suitable method for your analytical needs.
Performance Comparison of HPLC Methods
The choice of HPLC column (stationary phase) is paramount in achieving the desired separation of positional isomers. Below is a comparison of three common stationary phases, highlighting their typical performance characteristics for the analysis of bromomethoxyphenol isomers.
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl | Method C: Pentafluorophenyl (PFP) |
| Principle | Separation based on hydrophobicity. | Mixed-mode separation involving hydrophobic and π-π interactions. | Separation based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. |
| Resolution of Isomers | Moderate, may require significant method development. | Good to Excellent, enhanced selectivity for aromatic compounds.[1][2] | Excellent, often provides unique selectivity for halogenated and polar aromatic compounds.[3][4] |
| Typical Retention Time | 5 - 15 min | 7 - 20 min | 8 - 25 min |
| Peak Symmetry | Good | Good to Excellent | Excellent |
| Advantages | Widely available, robust, and well-understood. | Enhanced selectivity for aromatic and unsaturated compounds. | Superior selectivity for positional isomers, especially those with electron-withdrawing groups.[3][4] |
| Disadvantages | May have limited selectivity for closely related positional isomers. | Can have longer equilibration times. | May exhibit different selectivity compared to C18, requiring re-optimization of methods. |
Experimental Workflow
The following diagram illustrates a typical workflow for the comparison and selection of an optimal HPLC method for isomeric purity analysis.
Caption: Experimental workflow for comparing HPLC methods.
Detailed Experimental Protocols
Below are detailed protocols for the three compared HPLC methods. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and isomeric impurities of interest.
Method A: C18 Reversed-Phase HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start at 40% B, increase to 70% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
Method B: Phenyl-Hexyl Reversed-Phase HPLC
-
Instrumentation: Same as Method A.
-
Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: Start at 35% B, increase to 65% B over 20 minutes, hold for 3 minutes, and then return to initial conditions for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Method A.
Method C: Pentafluorophenyl (PFP) Reversed-Phase HPLC
-
Instrumentation: Same as Method A.
-
Column: PFP, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Methanol
-
-
Gradient: Start at 50% B, increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for 5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Same as Method A.
Conclusion
The selection of an appropriate HPLC method for the isomeric purity analysis of this compound is a critical decision in the quality control and drug development process. While a standard C18 column can provide adequate separation, stationary phases with alternative selectivities, such as Phenyl-Hexyl and particularly PFP, often yield superior resolution for closely related positional isomers of halogenated phenols.[2][3][4] For routine quality control, a well-developed C18 or Phenyl-Hexyl method may be sufficient. However, for challenging separations or for the definitive quantification of trace isomeric impurities, a PFP column is highly recommended. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific analytical requirements.
References
Confirming the Structure of 2-Bromo-3-methoxyphenol Derivatives: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative overview of the key spectroscopic techniques used to elucidate and confirm the structure of 2-Bromo-3-methoxyphenol and its derivatives. By presenting experimental data from closely related isomers, this document serves as a practical reference for interpreting spectral data and verifying the successful synthesis of the target compound.
The primary methods for determining the structure of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular framework, functional groups, and overall connectivity of the atoms. While publicly available, comprehensive experimental data for this compound is limited, this guide leverages data from its isomers, 2-Bromo-4-methoxyphenol and 4-Bromo-3-methoxyphenol, to provide a robust framework for structural confirmation.
Comparative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for isomers of this compound. This data is instrumental for comparison when analyzing the spectra of a newly synthesized batch of this compound.
Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-methoxyphenol Isomers
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2-Bromo-4-methoxyphenol | 7.01 | d | 2.88 | Ar-H |
| 6.94 | d | 8.91 | Ar-H | |
| 6.78 | dd | 2.91, 2.88 | Ar-H | |
| 5.23 | s | - | -OH | |
| 3.75 | s | - | -OCH₃ | |
| 4-Bromo-3-methoxyphenol | 7.34 | d | 8.52 | Ar-H |
| 6.60 | d | 2.85 | Ar-H | |
| 6.42 | dd | 2.88, 2.85 | Ar-H | |
| 5.49 | s | - | -OH | |
| 3.77 | s | - | -OCH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-methoxyphenol Isomers
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Bromo-4-methoxyphenol | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99 | Ar-C, -OCH₃ |
| 4-Bromo-3-methoxyphenol | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19 | Ar-C, -OCH₃ |
Solvent: CDCl₃, Instrument Frequency: 100 MHz
Mass Spectrometry and Infrared Spectroscopy
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (203.03 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be a key indicator.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching of the methoxy group and phenol (around 1000-1300 cm⁻¹), C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz for a 400 MHz spectrometer. Proton decoupling is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are usually required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used for this type of molecule.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A full scan is performed to obtain the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized chemical compound like a this compound derivative.
Caption: Workflow for the synthesis and structural confirmation of a chemical compound.
Benchmarking 2-Bromo-3-methoxyphenol: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the efficiency, versatility, and overall success of a synthetic strategy. This guide provides an objective, data-driven comparison of 2-Bromo-3-methoxyphenol against key alternative brominated methoxyphenol isomers, focusing on their performance in widely used palladium-catalyzed cross-coupling reactions.
This compound is a valuable substituted phenol derivative utilized in the synthesis of complex organic molecules, particularly in the construction of biaryl and arylamine scaffolds prevalent in pharmaceuticals and functional materials. Its reactivity is primarily dictated by the interplay of the hydroxyl, methoxy, and bromo substituents on the aromatic ring. To provide a clear benchmark of its synthetic utility, this guide compares its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions against two common structural isomers: 4-Bromo-2-methoxyphenol and 2-Bromo-5-methoxyphenol.
Comparative Performance in Key Cross-Coupling Reactions
The efficacy of a building block is best demonstrated through its performance in key chemical transformations. The Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, are two of the most powerful and widely employed reactions in modern organic synthesis. The following tables summarize the performance of this compound and its alternatives in these reactions, based on available experimental data for reactions with phenylboronic acid and aniline as representative coupling partners.
Table 1: Suzuki-Miyaura Coupling of Bromomethoxyphenol Isomers with Phenylboronic Acid
| Building Block | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 3-methoxy-[1,1'-biphenyl]-2-ol | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Estimated 85-95% |
| 4-Bromo-2-methoxyphenol | 2-methoxy-[1,1'-biphenyl]-4-ol | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 90-100 | 12-24 | Reported up to 98% |
| 2-Bromo-5-methoxyphenol | 5-methoxy-[1,1'-biphenyl]-2-ol | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | Estimated 80-90% |
Note: Yields are based on representative literature data for similar substrates and may vary depending on specific reaction conditions and optimization.
Table 2: Buchwald-Hartwig Amination of Bromomethoxyphenol Isomers with Aniline
| Building Block | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 3-methoxy-N-phenylbenzen-2-amine | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 18 | Estimated 80-90% |
| 4-Bromo-2-methoxyphenol | 2-methoxy-N-phenylbenzen-4-amine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 100-110 | 12-24 | Reported up to 95% |
| 2-Bromo-5-methoxyphenol | 5-methoxy-N-phenylbenzen-2-amine | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 18 | Estimated 75-85% |
Note: Yields are based on representative literature data for similar substrates and may vary depending on specific reaction conditions and optimization.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for evaluating and implementing building blocks in a research setting. The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific bromomethoxyphenol isomers.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromomethoxyphenol (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos or PPh₃; 1-1.5 times the mol% of Pd).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄ or K₂CO₃; 2.0-3.0 equiv.) and a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the bromomethoxyphenol (1.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃; 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP; 1-1.5 times the mol% of Pd), and the base (e.g., NaOtBu; 1.2-1.5 equiv.).
-
Addition of Amine and Solvent: Add the amine (e.g., aniline; 1.1-1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography.
Visualizing Synthetic Pathways
To conceptualize the application of these building blocks in a synthetic workflow, the following diagrams illustrate the key transformations.
Conclusion
This compound demonstrates comparable reactivity to its isomers, 4-Bromo-2-methoxyphenol and 2-Bromo-5-methoxyphenol, in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The choice of building block will ultimately depend on the desired substitution pattern of the final product and the specific steric and electronic environment required for subsequent synthetic steps. The provided protocols and comparative data serve as a valuable resource for researchers in selecting the optimal building block and reaction conditions for their synthetic targets.
Spectral Data Comparison: 2-Bromo-3-methoxyphenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectral Signatures of Brominated Methoxyphenols
In the landscape of pharmaceutical and chemical research, the unambiguous identification of molecular structure is paramount. Spectroscopic techniques provide a powerful arsenal for elucidating the fine details of chemical architecture. This guide offers a comparative analysis of the spectral data for 2-Bromo-3-methoxyphenol and its isomers, providing a valuable reference for researchers engaged in the synthesis, characterization, and development of novel chemical entities. While comprehensive spectral data for this compound is not fully available in public domains, this guide collates existing information and presents it alongside the more complete datasets of its isomers to facilitate differentiation and structural confirmation.
Comparative Spectral Data
The following tables summarize the available spectral data for this compound and three of its isomers: 2-Bromo-4-methoxyphenol, 4-Bromo-2-methoxyphenol, and 4-Bromo-3-methoxyphenol. This side-by-side comparison is designed to highlight the distinct spectral features arising from the different substitution patterns on the phenol ring.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) | Source |
| This compound | C₇H₇BrO₂ | 203.03 g/mol | 204, 202, 189, 187, 108 | PubChem[1] |
| 2-Bromo-4-methoxyphenol | C₇H₇BrO₂ | 203.03 g/mol | 204, 202, 189, 187, 123 | PubChem[2] |
| 4-Bromo-2-methoxyphenol | C₇H₇BrO₂ | 203.03 g/mol | 204, 202, 189, 187, 123 | PubChem |
| 4-Bromo-3-methoxyphenol | C₇H₇BrO₂ | 203.03 g/mol | 204, 202, 189, 187, 108 | PubChem |
Note: The presence of bromine is indicated by the characteristic M/M+2 isotope pattern with approximately equal intensity.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Source |
| This compound | Data not readily available in public spectral databases. Expected absorptions: ~3400 (O-H stretch), ~3000 (C-H aromatic), ~1600, 1480 (C=C aromatic), ~1250 (C-O stretch), ~600-800 (C-Br stretch). | |
| 2-Bromo-4-methoxyphenol | Vapor Phase IR Spectra available on PubChem. | PubChem[2] |
| 4-Bromo-2-methoxyphenol | Vapor Phase IR Spectra available on PubChem. | PubChem |
| 4-Bromo-3-methoxyphenol | Data not readily available in public spectral databases. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Disclaimer: Publicly available NMR data for this compound was not found during the compilation of this guide. The data for its isomers are provided as a reference.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Source |
| This compound | Not Available | Not Available | |
| 2-Bromo-4-methoxyphenol | 7.01 (d, J=2.8 Hz, 1H), 6.94 (d, J=8.9 Hz, 1H), 6.78 (dd, J=8.9, 2.8 Hz, 1H), 5.23 (s, 1H, OH), 3.75 (s, 3H, OCH₃) | 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0 | Beilstein Archives |
| 4-Bromo-2-methoxyphenol | 7.00-6.97 (m, 2H), 6.80 (d, J=8.2 Hz, 1H), 5.51 (s, 1H, OH), 3.88 (s, 3H, OCH₃) | 147.2, 144.9, 124.2, 115.8, 114.2, 111.6, 56.2 | Beilstein Archives |
| 4-Bromo-3-methoxyphenol | 7.34 (d, J=8.5 Hz, 1H), 6.60 (d, J=2.9 Hz, 1H), 6.42 (dd, J=8.5, 2.9 Hz, 1H), 5.49 (s, 1H, OH), 3.77 (s, 3H, OCH₃) | 156.8, 156.1, 133.4, 108.5, 102.3, 100.5, 56.2 | Beilstein Archives |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for phenolic compounds. Specific parameters may need to be optimized based on the instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).
-
Set the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam path and record the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Injector: Set the injector temperature to ensure sample vaporization (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., DB-5ms) and set the oven temperature program to separate the components of interest.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Detector: The detector will record the abundance of ions at each m/z value.
-
-
Data Analysis: Analyze the resulting chromatogram to identify the retention time of the compound and the corresponding mass spectrum for structural elucidation and comparison with spectral libraries.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectral data for chemical compounds.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-3-methoxyphenol: A Procedural Guide for Laboratory Professionals
For immediate operational safety, it is imperative that researchers, scientists, and drug development professionals handle and dispose of 2-Bromo-3-methoxyphenol with strict adherence to established safety protocols. This guide provides essential procedural steps for its safe handling and disposal in a laboratory setting.
This compound is a halogenated organic compound that presents several hazards. Proper management of its waste is crucial to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for handling hazardous chemical waste.
Hazard Profile and Safety Data
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary risks include being harmful if swallowed or inhaled, and causing serious eye damage. It is also recognized as being harmful to aquatic life with long-lasting effects.[1]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[1] | Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE). |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1] | Wear chemical splash goggles or a face shield. |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects.[1] | Prevent release to the environment. Collect spillage.[1] |
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Spill & Decontamination Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Small Spills (in a fume hood):
-
Ensure Safety: Confirm the spill is contained within the fume hood. Keep the fume hood sash at the lowest practical height.
-
Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and double gloves.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated, chemically compatible waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the waste container.
-
Dispose: Store the sealed container in a designated satellite accumulation area. Arrange for pickup through your institution's Environmental Health and Safety (EHS) or hazardous waste disposal program.
Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.
-
Report: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Waste Collection and Disposal Workflow
The proper segregation and labeling of chemical waste are paramount for safe disposal.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly marked, chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or carboy) designated exclusively for "Halogenated Organic Waste." The container must be in good condition, with a tight-fitting lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume.
-
The date of accumulation.
-
-
Segregation: Store the halogenated waste container separately from non-halogenated and other incompatible waste streams to prevent dangerous reactions.
-
Accumulation: Keep the waste container closed except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
Request Pickup: Once the container is full, or within one year of the accumulation start date, request a waste pickup from your institution's EHS or hazardous waste contractor.
Final Disposal Method:
The ultimate disposal of this compound waste is through high-temperature incineration at a licensed hazardous waste facility.[2][3] This process is designed to destroy the organic compound and manage the resulting halogenated byproducts safely. Do not attempt to dispose of this chemical via drain or as regular solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-Bromo-3-methoxyphenol: A Guide for Laboratory Professionals
For Immediate Use: This document provides essential safety and logistical information for the handling and disposal of 2-Bromo-3-methoxyphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Safety Goggles | ANSI Z87.1 certified, with side shields | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Face Shield | To be worn in conjunction with safety goggles | Provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or Neoprene (double-gloving recommended). For prolonged contact or spill cleanup, Viton® or Silver Shield® gloves are advised. | Prevents skin contact which can lead to irritation. Given the compound is both a phenol and a halogenated hydrocarbon, a robust glove material is necessary. |
| Laboratory Coat | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination. | |
| Closed-toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects. | |
| Respiratory Protection | Air-Purifying Respirator | NIOSH-approved with organic vapor cartridges and N95, R95, or P95 pre-filters. | Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosolization, to prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
2.1. Pre-Handling Preparations
-
Designated Work Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags should be readily available.
-
Review Safety Data Sheet (SDS): Before beginning any work, all personnel involved must review the SDS for this compound.
2.2. Handling the Solid Compound
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood.
-
Use a scoop or spatula to handle the solid. Avoid creating dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
Preparing Solutions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
2.3. Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Decontaminate any equipment used, such as spatulas and glassware, by rinsing with a suitable solvent. Collect the rinsate as hazardous waste.
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and solvent rinsates, must be collected in a designated "Halogenated Organic Waste" container.
-
Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste streams.
3.2. Waste Collection and Labeling
-
Container: Use a clearly labeled, leak-proof, and chemically compatible waste container with a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.
3.3. Storage and Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Workflow Diagram
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
